1-Cyclopropylpropan-2-one
Description
Significance of the Cyclopropane (B1198618) Moiety in Organic Synthesis
The cyclopropane ring, a three-membered carbocycle, is a cornerstone in organic synthesis, prized for its ability to introduce unique structural and reactive properties into molecules. numberanalytics.comnumberanalytics.com Its presence can significantly influence a molecule's biological activity and physical characteristics. numberanalytics.com Cyclopropanation, the chemical process of forming cyclopropane rings, is a vital reaction in the synthesis of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.comnumberanalytics.comwikipedia.org The high ring strain inherent in the cyclopropane structure makes it a source of potential energy that can be harnessed to drive chemical reactions. nih.govpitt.edu Many useful compounds, such as pyrethroid insecticides and certain antibiotics, feature this motif. wikipedia.org The synthesis of cyclopropane rings often requires highly reactive species like carbenes, ylids, or carbanions due to the inherent strain in the three-membered ring. wikipedia.org
Overview of Ketone Reactivity in Strained Ring Systems
The reactivity of ketones within strained ring systems is a subject of considerable interest in organic chemistry. The strain within the ring can have a profound effect on the chemical behavior of the adjacent ketone group. acs.orgrsc.org For instance, ring strain is known to influence the rates of photochemical reactions in cyclic ketones. rsc.org The degree of ring strain in cyclic ketones can impact the stability of intermediates and the pathways of various reactions. acs.orgrsc.org For example, the strain in cyclobutanone (B123998), a four-membered ring ketone, leads to a lower barrier for carbon-carbon bond cleavage in its excited state compared to less strained ketones like cyclopentanone (B42830) and cyclohexanone. rsc.org This inherent strain provides a thermodynamic driving force for C-C bond activation reactions catalyzed by transition metals. pitt.edu The study of enolate generation in strained ring ketones is complex due to the stability of the products and the reactivity of the starting material. acs.org
Academic Relevance of 1-Cyclopropylpropan-2-one as a Model Compound
This compound serves as a valuable model compound for investigating the interplay between the cyclopropyl (B3062369) group and the ketone functionality. Its relatively simple structure allows for focused studies on the effects of the strained ring on the reactivity of the adjacent carbonyl group. Research on similar cyclopropyl ketones has provided insights into various chemical transformations. For instance, studies on the hydride reduction of cyclopropyl ketones have revealed that high stereoselectivity can be achieved, a finding of significant importance in synthetic organic chemistry. nih.gov Furthermore, alkyl cyclopropyl ketones, a class to which this compound belongs, have been identified as versatile substrates in catalytic formal [3+2] cycloaddition reactions, leading to the formation of complex, three-dimensionally rich products. nih.govresearchgate.netacs.org The regioselective ring-opening of cyclopropyl ketones is another area of active research, demonstrating the potential to create diverse molecular architectures. oup.com
| Property | Value | Source |
| Molecular Formula | C6H10O | nih.gov |
| Molar Mass | 98.14 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 4160-75-2 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNXHXGIKSAADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336883 | |
| Record name | 1-cyclopropylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-75-2 | |
| Record name | 1-Cyclopropyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-cyclopropylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Cyclopropylpropan 2 One and Derivatives
Traditional and Contemporary Synthetic Routes
The construction of the cyclopropyl (B3062369) moiety in 1-cyclopropylpropan-2-one can be achieved through several strategic approaches. These routes can be broadly categorized into intermolecular reactions that form the ring from an acyclic precursor and intramolecular cyclizations where a suitably functionalized linear chain closes to form the three-membered ring.
Carbenoid-Mediated Cyclopropanation Reactions
Carbenoids, which are metal-complexed carbenes, are highly effective reagents for the formation of cyclopropane (B1198618) rings from alkenes. This approach involves the [2+1] cycloaddition of a single carbon unit to a double bond. For the synthesis of this compound, a logical precursor is 4-penten-2-one (B1216878), where the terminal double bond is targeted for cyclopropanation.
The Simmons–Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). wikipedia.orgmasterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org The reaction involves the formation of an iodomethylzinc iodide (ICH₂ZnI) species that delivers a methylene (B1212753) group (CH₂) to the alkene in a concerted fashion. masterorganicchemistry.com The reaction is often preferred for its reliability and functional group tolerance. tcichemicals.com
To synthesize this compound, 4-penten-2-one would be treated with the Simmons-Smith reagent. The carbenoid selectively attacks the alkene double bond, leaving the ketone functional group intact.
Advanced modifications to the original Simmons-Smith protocol have been developed to improve reactivity, cost-effectiveness, and handling. The Furukawa modification employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often increases reactivity and provides more reproducible results. wikipedia.orgtcichemicals.com Other variations have focused on creating more reactive or more selective carbenoids for specific applications, including the cyclopropanation of less reactive or sterically hindered alkenes. organic-chemistry.org
| Method | Reagents | Key Characteristics |
|---|---|---|
| Classic Simmons-Smith | CH₂I₂, Zn-Cu couple | Heterogeneous reaction, reliable, good for substrates with directing groups (e.g., allylic alcohols). organic-chemistry.org |
| Furukawa Modification | CH₂I₂, Et₂Zn | Homogeneous reaction, often higher reactivity and reproducibility, suitable for unfunctionalized alkenes. wikipedia.orgtcichemicals.com |
| Shi Modification | CH₂I₂, Et₂Zn, CF₃COOH | Generates a more nucleophilic carbenoid, effective for electron-deficient alkenes. wikipedia.org |
Another powerful method for cyclopropanation involves the decomposition of diazo compounds, most commonly diazomethane (B1218177) (CH₂N₂), in the presence of a transition metal catalyst. marquette.eduresearchgate.net Metals such as palladium, copper, and rhodium are effective catalysts for this transformation. nih.govunl.pt The reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the methylene unit to the alkene. scielo.org.mx
Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a frequently used catalyst for the cyclopropanation of olefins with diazomethane. marquette.edunih.gov This method is particularly effective for terminal and 1,2-disubstituted olefins. marquette.edu In the context of synthesizing this compound, 4-penten-2-one can be reacted with diazomethane in the presence of a catalytic amount of Pd(OAc)₂. nih.gov A key advantage of this method is the high efficiency and the mild conditions under which the reaction can be performed. However, the toxicity and explosive nature of diazomethane necessitate careful handling.
| Metal Catalyst | Common Precursor | Typical Substrates & Notes |
|---|---|---|
| Palladium | Pd(OAc)₂ | Highly effective for terminal and strained alkenes. nih.gov |
| Copper | Cu(I) or Cu(II) salts (e.g., CuSO₄, Cu(acac)₂) | Classic catalyst, widely used for diazoacetate reactions. |
| Rhodium | Rh₂(OAc)₄ | Highly efficient, often used for intramolecular reactions and C-H insertions. nih.gov |
Intramolecular Cyclization Approaches
An alternative strategy to forming the cyclopropane ring is through the intramolecular cyclization of an acyclic precursor. This method relies on forming a carbon-carbon bond within a single molecule to close the ring.
The formation of a cyclopropane ring can be achieved via an intramolecular S_N2 reaction. This classic approach involves a linear molecule containing both a nucleophilic center and a leaving group, typically separated by three carbon atoms (a γ-relationship). For the synthesis of this compound, a suitable starting material would be a 5-halopentan-2-one, such as 5-chloro- or 5-bromopentan-2-one.
Upon treatment with a non-nucleophilic, strong base (e.g., sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA)), a proton is abstracted from the carbon alpha to the ketone (the α-carbon). This generates an enolate, which acts as the intramolecular nucleophile. The enolate then attacks the carbon bearing the halogen, displacing the halide ion and forming the three-membered ring. researchgate.netmdpi.com The rate of ring formation is highly favorable for 3-membered rings compared to many other ring sizes due to the proximity of the reacting centers.
| Component | Examples | Role in Reaction |
|---|---|---|
| Leaving Group | -Cl, -Br, -I, -OTs (tosylate), -OMs (mesylate) | Displaced by the nucleophile to close the ring. Iodides and bromides are generally more reactive than chlorides. |
| Base | NaH, K₂CO₃, NaNH₂, LDA, KHMDS | Deprotonates the α-carbon to form the enolate nucleophile. Must be strong enough to generate the enolate but preferably non-nucleophilic to avoid intermolecular side reactions. |
| Solvent | THF, Diethyl ether, DMSO | Aprotic solvents are typically used to prevent protonation of the enolate intermediate. |
The classic Favorskii rearrangement involves the base-catalyzed rearrangement of an α-halo ketone to form a carboxylic acid derivative. wikipedia.orgchemistry-reaction.com This process proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like hydroxide (B78521) or an alkoxide). wikipedia.orgadichemistry.com For acyclic α-halo ketones, the final product is a rearranged, often branched, carboxylic acid or ester, not a ketone. ddugu.ac.inmychemblog.com Therefore, the traditional Favorskii rearrangement is not a direct route to this compound but rather a method to synthesize cyclopropane derivatives such as cyclopropanecarboxylic acid.
However, a related transformation known as the quasi-Favorskii rearrangement provides a pathway to cyclopropane rings. This reaction occurs in α-halo ketones that cannot form an enolate on the side opposite the halogen. wikipedia.org More synthetically useful is the application of this rearrangement to α,α-dihalocyclobutanols. nih.gov In a modern synthetic sequence, a [2+2] cycloaddition between a ketene (B1206846) and an alkene can form a cyclobutanone (B123998), which is then converted to a tertiary α,α-dichlorocyclobutanol. acs.orgsci-hub.se Upon treatment with a strong base, this intermediate undergoes a ring-contraction via a quasi-Favorskii rearrangement to furnish a highly substituted cyclopropane. nih.govacs.orgsci-hub.se While complex, this methodology represents an advanced "Favorskii-type" approach to constructing the cyclopropane core itself, rather than a carboxylic acid derivative.
Table of Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | Cyclopropylacetone | C₆H₁₀O |
| 4-Penten-2-one | Allyl methyl ketone | C₅H₈O |
| Diiodomethane | Methylene iodide | CH₂I₂ |
| Diethylzinc | Zinc diethyl | C₄H₁₀Zn |
| Trifluoroacetic acid | TFA | C₂HF₃O₂ |
| Diazomethane | Azimethylene | CH₂N₂ |
| Palladium(II) acetate | - | C₄H₆O₄Pd |
| 5-Chloropentan-2-one | - | C₅H₉ClO |
| Sodium hydride | - | NaH |
| Lithium diisopropylamide | LDA | C₆H₁₄LiN |
| Cyclopropanone | - | C₃H₄O |
| Cyclopropanecarboxylic acid | - | C₄H₆O₂ |
Enolate Chemistry in Cyclopropyl Ketone Synthesis
Enolate ions, formed by the deprotonation of the α-carbon of a carbonyl compound, are powerful nucleophiles in organic synthesis. masterorganicchemistry.com Their application in the synthesis of cyclopropyl ketones, particularly through alkylation reactions, provides a direct route to these structures.
The alkylation of acetone (B3395972) enolates with cyclopropyl-containing halides represents a classical yet effective method for the formation of this compound. This SN2 reaction involves the nucleophilic attack of the acetone enolate on an electrophilic cyclopropylmethyl halide, such as cyclopropylmethyl bromide or iodide. libretexts.org
The generation of the acetone enolate is a critical step. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed in a non-hydroxylic solvent such as tetrahydrofuran (B95107) (THF) to ensure the complete and irreversible formation of the enolate. libretexts.org This prevents side reactions and ensures that the enolate is present in a high concentration for the subsequent alkylation step. libretexts.org The reaction is sensitive to steric hindrance, and primary cyclopropyl-containing halides are preferred to avoid competing elimination reactions. libretexts.org
| Reagent/Condition | Purpose |
| Acetone | Starting ketone |
| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base to form the enolate |
| Cyclopropylmethyl Bromide | Electrophile for alkylation |
| Tetrahydrofuran (THF) | Aprotic solvent |
| -78 °C to room temperature | Typical temperature range for the reaction |
This table summarizes the typical reagents and conditions for the alkylation of acetone enolate with a cyclopropyl-containing halide.
Formation via Ring Expansion/Contraction
Ring expansion and contraction reactions offer an alternative and often elegant pathway to cyclopropyl ketones, leveraging the inherent strain in small ring systems to drive the desired transformations.
The rearrangement of cyclobutanone derivatives can be a powerful method for the synthesis of cyclopropyl ketones. One such strategy involves the acid-catalyzed rearrangement of 2-hydroxycyclobutanones in the presence of thiols. mdpi.comunica.it This process can lead to a ring contraction, forming arylthiocyclopropyl carbaldehydes. mdpi.comunica.it
Another approach involves the free radical-induced rearrangement of vinyl-substituted cyclobutanones. The addition of a vinyl radical to the cyclobutanone carbonyl initiates a ring-expanded enone radical, which can then undergo a transannular cyclization to form a β,γ-cyclopropyl ketone. researchgate.net Furthermore, the pinacol-type rearrangement of α-hydroxycyclopropyl carbinols, which can be derived from cyclobutanone precursors, provides a route to 2,3-disubstituted cyclobutanones that can be further manipulated. organic-chemistry.orgnih.gov
| Starting Material | Reaction Type | Product Type |
| 2-Hydroxycyclobutanone | Acid-catalyzed rearrangement with thiols | Arylthiocyclopropyl carbaldehyde |
| Vinyl-substituted cyclobutanone | Free radical rearrangement | β,γ-Cyclopropyl ketone |
| α-Hydroxycyclopropyl carbinol | Pinacol-type rearrangement | 2,3-Disubstituted cyclobutanone |
This interactive table outlines different cyclobutanone-based approaches to cyclopropyl ketone derivatives.
Stereoselective and Asymmetric Synthesis
The development of stereoselective and asymmetric methods for the synthesis of cyclopropyl ketones is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Enantioselective Cyclopropanation Strategies
Enantioselective cyclopropanation reactions provide a direct method for establishing the stereochemistry of the cyclopropane ring. Biocatalysis has emerged as a powerful tool in this area. Engineered variants of myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones to produce a variety of cyclopropyl ketones. bohrium.comnih.gov This chemoenzymatic strategy offers a broad substrate scope and high stereoselectivity. bohrium.comnih.gov
Transition metal catalysis also plays a crucial role. Chiral rhodium complexes, for instance, can catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Another innovative approach involves the rhodium(II)-catalyzed C–H bond cyclopropylation of aromatic compounds, which allows for the construction of cyclopropane rings directly from aryl C–H bonds. acs.org
| Catalyst Type | Reactants | Key Features |
| Engineered Myoglobin | Olefin + Diazoketone | High diastereo- and enantioselectivity, broad substrate scope. bohrium.comnih.gov |
| Chiral Rhodium Complex | Sulfoxonium ylide + β,γ-Unsaturated ketoester | Excellent enantio- and diastereoselectivity for 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org |
| Rhodium(II) Catalyst | Aromatic compound + Hypervalent iodine compound + Styrene | Direct C-H bond cyclopropylation. acs.org |
This table highlights key enantioselective cyclopropanation strategies for synthesizing chiral cyclopropyl ketones.
Diastereoselective Control in Cyclopropyl Ketone Formation
Achieving diastereoselective control is crucial when multiple stereocenters are being formed during the synthesis of cyclopropyl ketones. One strategy involves the diastereoselective cyclopropanation of alkenes. For example, the rhodium(III)-catalyzed [2+1] annulation of allylic alcohols with N-enoxyphthalimides provides access to substituted cyclopropyl-ketones with control over the diastereoselectivity. organic-chemistry.org
Another powerful method is the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives. The rigidity of the cyclopropyl core directs the cyclopropanation of the adjacent alkenyl moiety, resulting in the formation of densely substituted bicyclopropanes as a single diastereomer. nih.gov Similarly, the reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes can produce trans-1,2-substituted cyclopropanols with high diastereoselectivity, which are precursors to cyclopropyl ketones. nih.gov
| Method | Substrates | Diastereoselectivity Outcome |
| Rh(III)-catalyzed [2+1] annulation | Allylic alcohol + N-enoxyphthalimide | Diastereoselective formation of substituted cyclopropyl-ketones. organic-chemistry.org |
| Directed Simmons-Smith Cyclopropanation | Alkenyl cyclopropyl carbinol derivative | Formation of bicyclopropanes as a single diastereomer. nih.gov |
| Reaction with CH₂(ZnI)₂ | α-Chloroaldehyde | High diastereoselectivity for trans-1,2-substituted cyclopropanols. nih.gov |
This interactive table summarizes methods for achieving diastereoselective control in the synthesis of cyclopropyl ketones.
Phosphine (B1218219) Oxide Chemistry for Optically Active Cyclopropyl Ketones
The quest for enantiomerically pure cyclopropyl ketones has led to the development of elegant synthetic strategies, with phosphine oxide chemistry emerging as a powerful tool for achieving high levels of stereocontrol. rsc.orgrsc.org This methodology often involves the use of β-keto phosphine oxides as key intermediates, which can be induced to cyclize and form the desired cyclopropyl ketone. nih.govrsc.orgadelaide.edu.au
One prominent approach involves the treatment of β-keto γ′-hydroxy phosphine oxides with a base, such as potassium tert-butoxide, to trigger an intramolecular cyclization. rsc.orgrsc.orgresearchgate.net The reaction proceeds under kinetic control and is typically stereospecific, allowing for the synthesis of optically active 1,2-di- and 1,2,3-trisubstituted cyclopropyl ketones. rsc.orgrsc.org The stereochemical outcome of the ring closure can be predicted and controlled, offering a reliable route to specific stereoisomers. rsc.orgrsc.org
A notable advancement in this area is the use of a three-step cascade reaction starting from β-alkyl, γ-benzoyl phosphine oxides. researchgate.netrsc.org This sequence, which includes an acyl transfer, a phosphinoyl transfer, and finally cyclization, affords trans-disubstituted cyclopropyl ketones with a high degree of stereocontrol. rsc.orgresearchgate.net To achieve enantiomeric enrichment, this method has been ingeniously extended by incorporating Evans' chiral oxazolidinone auxiliary and masking the phosphine oxide as a phosphine borane (B79455). researchgate.netrsc.org
Furthermore, the asymmetric synthesis of γ-azido trans-cyclopropyl ketones has been accomplished through a concise and efficient sequence where the key cyclopropanation step is an intramolecular nucleophilic ring closure facilitated by a diphenylphosphinate (B8688654) leaving group, exclusively yielding the trans-cyclopropane product. nih.govrsc.orgresearchgate.net β-Amido phosphine oxides have also been identified as crucial intermediates in the synthesis of optically active cyclopropyl ketones. asianpubs.org These examples underscore the versatility and precision of phosphine oxide chemistry in constructing chiral cyclopropyl ketone frameworks.
Table 1: Key Phosphine Oxide-Based Methodologies for Optically Active Cyclopropyl Ketones
| Starting Material | Key Reagents/Conditions | Product Type | Key Features |
| β-Keto γ′-hydroxy phosphine oxides | Potassium tert-butoxide in tert-butyl alcohol | Optically active 1,2-di- and 1,2,3-trisubstituted cyclopropyl ketones | Kinetically controlled, stereospecific ring closure. rsc.orgrsc.org |
| β-Alkyl, γ-benzoyl phosphine oxides | Three-step cascade (acyl transfer, phosphinoyl transfer, cyclization) | trans-Disubstituted cyclopropylketones | High stereocontrol. researchgate.netrsc.org |
| β-Alkyl, γ-benzoyl phosphine oxides with chiral auxiliary | Evans' chiral oxazolidinone, phosphine borane masking | Enantiomerically-enriched trans-disubstituted cyclopropyl ketones | Asymmetric synthesis. researchgate.netrsc.org |
| γ-Azido substituted phosphine oxides | Intramolecular nucleophilic ring closure with diphenylphosphinate leaving group | γ-Azido trans-cyclopropyl ketones | Short, efficient, and exclusively trans-selective. nih.govrsc.orgresearchgate.net |
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, the development of green chemistry approaches for the synthesis of this compound and related compounds is of paramount importance. These strategies aim to enhance efficiency, minimize waste, and reduce the use of hazardous materials.
Continuous-Flow Synthesis Techniques for Cyclopropyl Carbonyl Compounds
Continuous-flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and process control. rsc.orgacs.org The application of this technology to the synthesis of cyclopropyl carbonyl compounds has yielded promising results.
A notable example is the continuous-flow synthesis of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols. mdpi.comnih.govunica.it This acid-catalyzed process utilizes a reusable solid catalyst, Amberlyst-35, packed into a column. mdpi.comnih.govunica.itresearchgate.net This method allows for the multigram, scalable synthesis of these compounds under mild conditions. mdpi.comnih.govunica.itresearchgate.net The use of a packed bed reactor facilitates easy separation of the catalyst from the product stream, contributing to a more sustainable process. mdpi.comresearchgate.net Research has also demonstrated the successful use of this flow system with greener solvent alternatives like 2-Me-THF without compromising the efficiency of the reaction. mdpi.com
Furthermore, flow chemistry has been effectively employed for the generation of unstable intermediates like diazo compounds, which are then used in cyclopropanation reactions. rsc.org This approach mitigates the hazards associated with the handling of bulk quantities of these reactive species. rsc.org The development of electrochemical cyclopropanation methods in continuous-flow systems represents another significant advancement, offering a scalable and sustainable route to cyclopropanes under mild conditions. uva.nlproject-miel.eu These electrochemical methods demonstrate broad substrate scope and high functional group tolerance. uva.nlproject-miel.eu
A two-step continuous flow process has also been developed for the synthesis of 1,1-cyclopropane aminoketones. rsc.org This telescoped synthesis involves the photocyclization of 1,2-diketones to 2-hydroxycylobutanones, followed by their reaction with amines in a tandem condensation and ring-contraction sequence. rsc.org
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of Cyclopropyl Carbonyl Compounds
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
| Scalability | Often challenging to scale up, requiring larger reactors and careful control of parameters. | Readily scalable by extending reaction time or using parallel reactors. mdpi.comuva.nl |
| Safety | Handling of large quantities of hazardous reagents and exothermic reactions can be risky. | Smaller reaction volumes at any given time enhance safety, especially with hazardous intermediates. rsc.org |
| Process Control | Difficult to maintain uniform temperature and mixing, leading to potential side reactions. | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher selectivity and yields. syrris.com |
| Catalyst Reuse | Catalyst recovery and reuse can be inefficient. | Facilitates the use of packed-bed catalysts for easy separation and continuous reuse. mdpi.comnih.gov |
| Throughput | Can be limited by the time required for each batch cycle. | Can achieve high throughput with optimized flow rates and conditions. rsc.orgrsc.org |
Catalysis and Atom Economy in Synthetic Routes
Catalysis and atom economy are central tenets of green chemistry, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. The synthesis of cyclopropyl ketones has benefited significantly from the development of innovative catalytic systems.
Metal-free [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes, catalyzed by a combination of a diboron(4) compound and a pyridine, represent a highly atom-economical approach to constructing cyclopentane (B165970) rings. organic-chemistry.org This method avoids the use of transition metals and provides access to highly substituted cyclopentanes with high diastereoselectivity. organic-chemistry.org Similarly, photoinduced [3+2] cycloadditions of aryl cyclopropyl ketones with alkynes and alkenes can proceed without any additives or catalysts under mild conditions, offering an ideal atom-economical pathway to five-membered rings. acs.org
Catalytic asymmetric [3+2] photocycloadditions of cyclopropyl ketones have also been achieved using cooperative photoredox and chiral hydrogen-bonding catalysis. nih.gov This approach enables the synthesis of valuable cyclopentyl ketones with high yields and enantioselectivities. nih.gov The use of SmI2 in substoichiometric amounts for the coupling of alkyl cyclopropyl ketones is another example of leveraging catalysis to improve sustainability by reducing the amount of reagent required. acs.org
Minimization of Hazardous Solvents and Reagents
A critical aspect of green chemistry is the reduction or replacement of hazardous solvents and reagents. acsgcipr.org Traditional organic synthesis often relies on solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and chlorinated hydrocarbons, which are now facing increasing regulatory scrutiny due to their toxicity. nih.govacs.org
Efforts in the synthesis of cyclopropyl ketones are moving towards the adoption of greener solvents. For instance, cyclopentyl methyl ether (CPME) has been shown to be a superior solvent for Simmons-Smith cyclopropanation reactions compared to traditional ethers like THF and diethyl ether. nih.govacs.org CPME offers advantages such as greater stability, a higher boiling point, and limited solubility in water. carloerbareagents.com Other greener alternatives being explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and Cyrene™. nih.govacs.orgacsgcipr.org
The replacement of hazardous reagents is also a key focus. Diazo compounds, while effective for cyclopropanation, are explosive and toxic. smolecule.comresearchgate.net Safer alternatives, such as trimethylsilyldiazomethane, which can generate diazomethane in situ, are being utilized. smolecule.com The development of methods that avoid diazo compounds altogether, such as those using ylides or employing electrochemical approaches with feedstocks like dichloromethane (B109758), are significant steps towards safer synthesis. uva.nlproject-miel.euresearchgate.net For instance, electrochemical cyclopropanation can utilize dichloromethane as a methylene source, avoiding the need for pre-formed hazardous carbene precursors. uva.nl
Table 3: Greener Alternatives to Hazardous Solvents in Organic Synthesis
| Hazardous Solvent | Greener Alternative(s) | Key Advantages of Alternatives |
| Dimethylformamide (DMF) | Cyrene™, N-butyl-2-pyrrolidinone (NBP), γ-valerolactone (GVL) | Derived from renewable resources (Cyrene™, GVL), lower toxicity. nih.govacs.orgacsgcipr.org |
| N-Methyl-2-pyrrolidinone (NMP) | N-butyl-2-pyrrolidone (NBP), Cyrene™ | Non-carcinogenic, mutagenic, or toxic for reproduction (CMR) alternatives. acsgcipr.org |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Higher boiling points, less volatile, reduced toxicity. nih.govcarloerbareagents.com |
| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Lower peroxide formation, higher boiling points. nih.govcarloerbareagents.com |
| Diethyl Ether | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | Lower flammability, less volatile. acs.orgcarloerbareagents.com |
Reactivity and Reaction Mechanisms of 1 Cyclopropylpropan 2 One
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The inherent strain energy of the cyclopropane ring in 1-cyclopropylpropan-2-one makes it susceptible to ring-opening reactions under various conditions. These transformations can be broadly categorized based on the nature of the initiating species: nucleophiles, electrophiles, or radicals.
Nucleophilic Ring-Opening Pathways
The ring-opening of cyclopropyl (B3062369) ketones can be initiated by the attack of a nucleophile. This process is often facilitated by a catalyst that activates the ketone. A notable example is the highly efficient asymmetric ring-opening reaction of cyclopropyl ketones using a chiral N,N′-dioxide–scandium(III) complex as a catalyst. rsc.orgcapes.gov.br This system enables the use of a wide array of nucleophiles, including thiols, alcohols, and carboxylic acids, to yield the corresponding ring-opened sulfides, ethers, and esters with high yields and enantioselectivity. rsc.orgcapes.gov.br The scandium(III) catalyst acts as a Lewis acid, coordinating to the ketone's carbonyl group and activating the molecule for nucleophilic attack. nih.gov
The reaction of various cyclopropyl ketones with different nucleophiles under these conditions demonstrates the broad applicability of this method.
Table 1: Asymmetric Ring-Opening of Cyclopropyl Ketones with Various Nucleophiles Catalyzed by a Chiral Sc(III) Complex
| Cyclopropyl Ketone | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-Cyclopropanoyl-naphthalene | Thiophenol | 2-(4-Oxo-4-phenyl-2-phenylsulfanyl-butyl)-naphthalene | 99 | 93 |
| 2-Cyclopropanoyl-naphthalene | 4-Methoxythiophenol | 2-[4-(4-Methoxyphenylsulfanyl)-4-oxo-butyl]-naphthalene | 99 | 94 |
| 1-Cyclopropyl-2-phenylethanone | Benzyl (B1604629) alcohol | 1-Benzyloxy-5-phenyl-pentan-3-one | 88 | 90 |
| 1-Cyclopropyl-2-phenylethanone | Benzoic acid | Benzoic acid 4-oxo-2-phenyl-butyl ester | 91 | 92 |
Data sourced from Angewandte Chemie International Edition, 2015, 54(46), 13748-52. capes.gov.br
Another pathway involves phosphine-catalyzed ring-opening reactions. Computational studies using Density Functional Theory (DFT) show that this transformation proceeds via an initial nucleophilic substitution where the phosphine (B1218219) attacks the cyclopropane ring, causing it to open. nih.gov This is followed by a sequence of intramolecular steps, including a Michael addition and a Wittig reaction, to yield the final product. nih.gov
Electrophilic Activation and Ring Cleavage
Electrophilic activation is a critical step in many ring-opening reactions of this compound. Lewis acids are commonly employed to coordinate with the carbonyl oxygen, which enhances the electrophilicity of the molecule and facilitates the cleavage of the strained C-C bond of the cyclopropane ring. nih.gov This activation is a prerequisite for subsequent nucleophilic attack or rearrangement.
For instance, in nickel-catalyzed cross-coupling reactions that difunctionalize cyclopropyl ketones, a combination of a Lewis acid, such as zinc chloride (ZnCl₂), and chlorotrimethylsilane (B32843) (TMSCl) is required. capes.gov.bracs.org These reagents activate the cyclopropyl ketone, enabling ring-opening rather than simple 1,2-addition to the carbonyl group. capes.gov.bracs.org DFT studies indicate that the interaction of the cyclopropyl ketone with both the nickel catalyst and TMSCl is essential for the C-C scission to occur. acs.orgresearchgate.net Without this electrophilic activation, negligible reaction is observed. researchgate.net
Radical-Mediated Ring-Opening Processes
Radical reactions offer a distinct set of pathways for the ring-opening of this compound, often initiated by a single-electron transfer (SET) event. These processes typically involve the formation of a ketyl radical, which triggers the fragmentation of the adjacent cyclopropane ring.
Samarium diiodide (SmI₂) is a potent single-electron transfer reductant widely used to generate radical intermediates from carbonyl compounds. nih.gov In the context of cyclopropyl ketones, SmI₂ can catalyze intermolecular radical couplings. For example, SmI₂ has been used to catalyze the coupling of aryl cyclopropyl ketones with alkynes to produce decorated cyclopentenes. rsc.orgnih.gov This process operates via a radical relay mechanism that avoids the need for a stoichiometric co-reductant to regenerate the active Sm(II) catalyst. nih.gov The reaction is initiated by a reversible SET from SmI₂ to the cyclopropyl ketone. nih.gov
The general mechanism for SmI₂-catalyzed coupling involves several key steps:
Single-Electron Transfer (SET): Reversible electron transfer from SmI₂ to the ketone generates a ketyl radical anion. nih.gov
Ring-Opening: The highly strained cyclopropyl ring fragments to form a more stable enolate/radical intermediate. nih.gov
Intermolecular Coupling: The radical intermediate is trapped by an alkyne (or other radical acceptor). nih.gov
Cyclization and Catalyst Regeneration: The newly formed radical cyclizes onto the samarium-enolate, creating a new ketyl radical which then transfers an electron back to a Sm(III) species to regenerate the SmI₂ catalyst and release the final product. nih.gov
The formation of a ketyl radical is the pivotal event that initiates the fragmentation of the cyclopropane ring in radical-mediated pathways. This radical is typically generated via a single-electron transfer from a reductant, such as SmI₂ or a reduced nickel complex, to the ketone's carbonyl group. nih.govcapes.gov.br
Once formed, the cyclopropyl ketyl radical (a specific type of cyclopropylcarbinyl radical) undergoes a rapid and often irreversible ring-opening. chimia.chrsc.org This fragmentation relieves the inherent strain of the three-membered ring, resulting in the formation of a more stable, resonance-delocalized homoallylic radical (or an enolate/radical species). nih.govrsc.org The rate and efficiency of this fragmentation are influenced by the stability of the resulting radical. capes.gov.br For example, in reactions mediated by manganese(III) acetate (B1210297), the addition of a malonyl radical to a methylenecyclopropane (B1220202) generates a benzyl radical intermediate which then undergoes ring-opening to a more stable alkyl radical. chimia.chrsc.org
The electronic nature of substituents on the cyclopropyl ketone can significantly influence the course and efficiency of radical-mediated ring-opening reactions. Studies on aryl-substituted cyclopropanes have shown that the electronic properties of the aryl ring affect reaction outcomes. chimia.chrsc.org
In radical-mediated ring-opening and intramolecular cyclization reactions, substrates with electron-donating groups on the aromatic ring generally provide higher yields than those with electron-withdrawing groups. chimia.ch This suggests that an electron-rich aryl group can better stabilize the radical intermediates formed during the reaction sequence.
Carbon–Carbon Bond Activation and Cross-Coupling
The high ring strain of the cyclopropane ring in this compound (approximately 29.0 kcal per mole) makes it susceptible to C-C bond activation by transition metals. wikipedia.org This process involves the cleavage of a carbon-carbon bond within the ring, leading to the formation of various acyclic products.
Transition metal complexes, particularly those of nickel and rhodium, are effective catalysts for the activation of C-C bonds in cyclopropyl ketones. wikipedia.orgrsc.org The coordination of the transition metal to the ketone functionality directs the oxidative addition to the proximal C-C bond of the cyclopropane ring. wikipedia.org This step results in the formation of a metallacyclobutane intermediate. wikipedia.org The fate of this intermediate can vary, leading to different product classes. For instance, in the presence of an alkyne, the metallacyclobutane can undergo a 1,2-migratory insertion followed by reductive elimination to yield substituted cyclopentene (B43876) products. wikipedia.org
A notable strategy for C-C bond activation involves the use of higher-coordinate, π-acceptor ligands that promote metalloradical bond activation over concerted oxidative addition. researchgate.net This approach has been shown to enable the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane, ultimately forming acyclic silyl (B83357) enol ethers. researchgate.net
Recent studies have highlighted the importance of metalloradical mechanisms in the C-C bond activation of cyclopropyl ketones. researchgate.netchemrxiv.org In these mechanisms, a reduced, reactive catalyst, such as a nickel terpyridine ((tpy)Ni) complex, initiates a single electron transfer (SET) to the cyclopropyl ketone. researchgate.net This SET process generates a ketyl carbon-radical on the substrate, which then undergoes a radical rearrangement to cleave the C-C bond. researchgate.net
The cooperation between the redox-active ligand and the metal center is crucial for this reactivity. chemrxiv.org The ligand can store significant spin-density, enabling the metalloradical bond activation. researchgate.net Theoretical and experimental evidence suggests that a reduced (tpy•–)NiI species activates the C-C bond through a concerted, asynchronous ring-opening transition state. nih.gov This cooperative mechanism allows for the subsequent oxidative capture of the transient radical intermediate, facilitating cross-coupling reactions. researchgate.net
A significant outcome of the transition metal-catalyzed C-C bond activation of cyclopropyl ketones is the formation of 1,3-difunctionalized, ring-opened products. chemrxiv.org Specifically, the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane, catalyzed by nickel complexes with redox-active ligands, yields valuable γ-substituted silyl enol ethers. nih.gov
This reaction proceeds through the activation of the C-C bond via a concerted asynchronous ring-opening transition state, forming an alkylnickel(II) intermediate. nih.gov This intermediate can then react with a variety of organozinc reagents, including aryl-, alkenyl-, and alkylzinc reagents, to produce the cross-coupled products. nih.gov This method provides access to compounds that are challenging to synthesize through traditional conjugate addition methods, such as β-allylated and β-benzylated enol ethers. nih.gov
| Catalyst System | Reagents | Product Type | Ref. |
| (tpy)Ni | Organozinc reagents, Chlorotrimethylsilane | 1,3-Difunctionalized silyl enol ethers | chemrxiv.orgnih.gov |
Carbonyl Group Reactivity and Transformations
The carbonyl group of this compound is a key site for chemical transformations, particularly reduction reactions. The stereochemical outcome of these reductions is highly dependent on the conformation of the molecule and the nature of the reducing agent.
The reduction of the ketone in cyclopropyl ketones can be achieved with high stereoselectivity. nih.gov This is particularly true for substrates with bulky substituents on the cyclopropane ring, which can direct the approach of the reducing agent. nih.gov Both enzymatic and chemical methods have been successfully employed for the stereoselective reduction of related cyclopropyl ketones. For instance, alcohol dehydrogenases (ADHs) can catalyze the enantioselective reduction of 1-cyclopropylethanone to the corresponding (1S)-alcohol with high enantiomeric excess.
The stereochemical outcome of the hydride reduction of cyclopropyl ketones can be rationalized by considering the conformational preferences of the substrate. nih.gov Ab initio calculations have shown that cyclopropyl ketones primarily exist in two minimum energy conformations: the bisected s-cis and s-trans conformers, with the s-cis conformer generally being more stable. nih.gov
The stereoselectivity of the reduction is largely dictated by the stability of the bisected s-cis conformer. nih.gov A bulkier alkyl group in the acyl moiety or a cis substituent on the cyclopropane ring tends to further stabilize the s-cis conformer. nih.gov Hydride attack then occurs from the less-hindered face of this more stable conformer, leading to a predictable stereochemical outcome. nih.gov This transition-state model is a valuable tool for predicting the products of such reductions in synthetic organic chemistry. nih.gov The mechanism involves the nucleophilic addition of a hydride ion to the electron-deficient carbonyl carbon. dalalinstitute.com In many cases, a metal ion like Li+ or Na+ from the hydride reagent can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride attack. dalalinstitute.com
| Conformer | Relative Stability | Implication for Reduction | Ref. |
| Bisected s-cis | More stable | Favored conformation for hydride attack | nih.gov |
| Bisected s-trans | Less stable | Less significant contributor to the reaction pathway | nih.gov |
Aldol (B89426) Condensation and Subsequent Reactions
The aldol reaction represents a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an enolate with a carbonyl compound. magritek.comlibretexts.org this compound, possessing α-hydrogens, can undergo self-condensation or crossed aldol reactions. The reaction can be catalyzed by either acid or base. wikipedia.org
Under basic conditions, a base abstracts an α-hydrogen from this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule of this compound. libretexts.orgwikipedia.org Subsequent protonation of the resulting alkoxide yields a β-hydroxy ketone, the initial aldol addition product. masterorganicchemistry.com
The aldol addition is often reversible. wikipedia.org However, the initial aldol adduct can undergo a subsequent elimination of water, particularly upon heating, to form a more stable α,β-unsaturated ketone. wikipedia.orglibretexts.org This elimination, known as condensation, is driven by the formation of a conjugated system, which provides additional stability. libretexts.org In the case of this compound, this would lead to the formation of 4-cyclopropyl-3-methylbut-3-en-2-one.
A variation of this is the crossed aldol condensation, where this compound reacts with a different aldehyde or ketone. For this to be effective, one of the carbonyl compounds should not have α-hydrogens (e.g., benzaldehyde) to prevent self-condensation, or one reactant is used in excess. libretexts.org
Recent research has shown that the aldol condensation can be a key step in more complex reaction cascades. For instance, an iridium-catalyzed hydrogen borrowing reaction between a cyclopropyl alcohol and a ketone proceeds through an initial oxidation of the alcohol to the corresponding ketone, followed by an aldol condensation to form a vinyl cyclopropane intermediate. researchgate.net Similarly, a manganese-catalyzed synthesis of acyl cyclopentenes involves an aldol condensation as a crucial step in a multi-step mechanism. rsc.org
Oxidation and Derivatization at the Carbonyl Center
The carbonyl group of this compound is a key site for various chemical transformations, including oxidation and derivatization.
Oxidation:
While direct oxidation of the ketone in this compound to a carboxylic acid is possible, it often requires harsh conditions and may lead to side reactions, including potential opening of the strained cyclopropyl ring. A more common approach to access related carboxylic acids involves the oxidation of a precursor alcohol. For example, 1-cyclopropyl-2-hydroxypropan-1-one (B2888622) can be oxidized to 1-cyclopropyl-2-oxopropanoic acid using reagents like the Jones reagent. Similarly, the oxidation of secondary alcohols to ketones, which is a reverse of the reduction of a ketone, can be achieved with various oxidizing agents like chromic acid, potassium permanganate, or pyridinium (B92312) chlorochromate (PCC). smolecule.com Swern oxidation, using oxalyl chloride and DMSO at low temperatures, is another effective method for this transformation.
Derivatization:
The carbonyl group readily undergoes nucleophilic addition reactions, which form the basis for many derivatization methods. researchgate.net One common derivatization is the formation of oximes through reaction with hydroxylamine (B1172632) or its derivatives, such as PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine). researchgate.net This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond of the oxime. researchgate.net Such derivatization is often employed in analytical chemistry to enhance the detection of carbonyl compounds. researchgate.netnih.gov
Another important class of derivatives are hydrazones, formed by the reaction of the ketone with hydrazine (B178648) or its derivatives. Girard's reagents, which contain a hydrazide moiety, are specifically designed to react with carbonyl compounds to form hydrazones that can be easily separated and analyzed. nih.gov
Furthermore, the carbonyl group can be a precursor for the synthesis of other functional groups. For instance, the homologation of aldehydes can be achieved through the reaction of a diazo compound precursor with formaldehyde, a process that has been adapted for flow chemistry. acs.org
Rearrangements Involving the Cyclopropyl Ketone System
The vinylcyclopropane-cyclopentene rearrangement is a thermally or catalytically induced ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org This rearrangement is a powerful tool in organic synthesis for constructing five-membered rings. wikipedia.org For this compound to undergo this rearrangement, it must first be converted into a vinylcyclopropane (B126155) derivative, for example, through an aldol condensation to introduce the vinyl group.
The primary driving force for this rearrangement is the release of the significant ring strain of the cyclopropane ring, which is approximately 27.5 kcal/mol. smolecule.comwikipedia.org The mechanism can be complex and is thought to proceed through either a diradical intermediate or a concerted pericyclic process, highly dependent on the specific substrate and reaction conditions. wikipedia.org
The reaction can be promoted under thermal conditions, often requiring high temperatures. wikipedia.orgnih.gov However, the presence of certain substituents can lower the required temperature. For instance, alkoxy-substituted vinylcyclopropanes can rearrange at lower temperatures. wikipedia.org Transition metals, such as Ni(0), Rh(I), and Pd(0), can also catalyze the rearrangement, often under milder conditions. nih.gov Nickel(0)-N-heterocyclic carbene (NHC) complexes have been shown to be particularly effective for unactivated vinylcyclopropanes. nih.gov
Recent studies have embedded the vinylcyclopropane rearrangement within catalytic cascades. For example, an iridium-catalyzed reaction of a cyclopropyl alcohol with a ketone proceeds via in-situ formation of a vinylcyclopropane intermediate which then rearranges to a cyclopentane (B165970) derivative. researchgate.net A similar cascade involving a manganese catalyst has also been reported for the synthesis of acyl cyclopentenes. rsc.org
While less common than rearrangements that maintain or expand the aliphatic ring system, there are pathways for the formation of aromatic systems from cyclopropyl ketones. These transformations typically involve a series of reactions, often initiated by the opening of the strained cyclopropyl ring.
One potential, though not directly documented for this compound itself, is through a series of condensation and cyclization reactions. For example, if a derivative of this compound were to undergo reactions that lead to a 1,5-dicarbonyl compound, an intramolecular aldol condensation could lead to the formation of a six-membered ring. Subsequent dehydration and aromatization, possibly through oxidation, could then lead to an aromatic system.
A more direct route to a fused aromatic system has been computationally studied for a related cyclopropyl ketone. This phosphine-catalyzed reaction involves the formation of a hydrofluorenone derivative. The proposed mechanism involves a nucleophilic attack by the phosphine to open the cyclopropane ring, followed by an intramolecular Michael addition, a proton transfer, and finally an intramolecular Wittig reaction to form the fused aromatic system. rsc.org
Phosphine-Catalyzed Reactions
Phosphines are effective nucleophilic catalysts for a variety of transformations, including the ring-opening of strained rings like cyclopropanes. rsc.orgrsc.org In the context of cyclopropyl ketones, phosphine catalysis can initiate a cascade of reactions leading to diverse molecular architectures.
A general mechanism for the phosphine-catalyzed ring-opening of a cyclopropyl ketone begins with the nucleophilic attack of the phosphine on one of the carbons of the cyclopropane ring. rsc.org This attack can occur in an SN2-like fashion, leading to the cleavage of a carbon-carbon bond in the ring and the formation of a zwitterionic intermediate, typically an ylide. rsc.orgnih.gov
For cyclopropyl ketones, the regioselectivity of the phosphine attack and the subsequent fate of the intermediate are influenced by the substituents on the ring and the ketone. DFT studies on related systems have elucidated potential pathways. rsc.org One computationally investigated pathway for a cyclopropyl ketone involves the following steps:
Nucleophilic Ring-Opening: The phosphine attacks a carbon of the cyclopropane ring, leading to the formation of a phosphonium (B103445) enolate. rsc.org
Intramolecular Rearrangement: The resulting intermediate can then undergo various intramolecular reactions. For example, an intramolecular Michael addition can lead to the formation of a new ring. rsc.org
Proton Transfer: An intramolecular proton transfer can occur to generate a phosphorus ylide. rsc.org
Intramolecular Wittig Reaction: The ylide can then react with the ketone carbonyl in an intramolecular Wittig reaction to form a new double bond and a cyclic product, with the elimination of phosphine oxide. rsc.org
This type of phosphine-catalyzed cascade has been computationally shown to be a plausible route to complex structures like hydrofluorenones from appropriately substituted cyclopropyl ketones. rsc.org Similar phosphine-catalyzed ring-opening reactions have been developed for other strained rings, such as cyclopropenones, where the phosphine attacks the cyclopropenone to form a reactive ketenyl phosphorus ylide intermediate. nih.gov
Chemoselectivity and Substituent Effects in Catalytic Transformations
The catalytic transformations of this compound are governed by the presence of two distinct reactive sites: the carbonyl group and the strained cyclopropane ring. The ability to selectively target one of these sites in the presence of the other, known as chemoselectivity, is a critical aspect of its synthetic utility. This selectivity is profoundly influenced by the choice of catalyst, reaction conditions, and the electronic and steric nature of substituents on the molecule.
The primary challenge in the catalytic chemistry of this compound is to perform transformations on the ketone functionality without inducing the cleavage of the fragile cyclopropyl ring. Conversely, controlled ring-opening reactions while preserving the ketone are also of significant interest.
Chemoselectivity in Catalytic Hydrogenation:
Catalytic hydrogenation is a fundamental transformation that highlights the issue of chemoselectivity with this substrate. The goal is typically the reduction of the ketone to the corresponding alcohol, 1-cyclopropylpropan-2-ol, while leaving the cyclopropane ring intact. The choice of metal catalyst is paramount in achieving this outcome. libretexts.orgmasterorganicchemistry.com
Selective Ketone Reduction: Catalysts like palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used for hydrogenation. libretexts.org For the reduction of this compound, conditions must be carefully controlled to favor the reduction of the C=O bond over the hydrogenolysis of the C-C bonds in the cyclopropane ring. Low-temperature reactions are often employed to limit ring-opening. The catalyst surface plays a crucial role; the alkene (in this case, the C=O double bond) adsorbs onto the surface, followed by the addition of hydrogen atoms in a syn-stereoselective manner. libretexts.orgmasterorganicchemistry.com
Ring Hydrogenolysis: The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under harsh hydrogenation conditions, which would lead to the formation of various pentanones or pentanols. This reaction pathway becomes more prominent at higher temperatures, higher hydrogen pressures, or with more aggressive catalysts.
Research on related donor-acceptor (D-A) cyclopropanes shows that Lewis acid catalysts can activate the ring for nucleophilic attack by coordinating to an electron-withdrawing group, such as a ketone. snnu.edu.cn This principle underscores the delicate balance required to achieve selective ketone reduction without triggering ring-opening.
Substituent Effects:
The introduction of substituents onto the this compound framework can dramatically alter the molecule's reactivity and dictate the outcome of catalytic reactions. These effects can be electronic or steric in nature.
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly change the electron density of the cyclopropane ring and the carbonyl group.
In a study on dicyano-substituted cyclopropylpropan-2-one, the presence of two cyano groups (strong EWGs) on the carbon atom adjacent to the ketone facilitates the deprotonation of the α-proton. This in-situ generation of a reactive donor-acceptor cyclopropane allows it to participate in annulation reactions with nitroolefins in the presence of a bifunctional catalyst, leading to highly substituted cyclopentanes. researchgate.net In this case, the substituents activate the system for a specific domino reaction pathway that is not observed in the unsubstituted parent molecule.
Theoretical studies on related systems, such as the palladium-catalyzed cyclization of 1,6-enynes, have shown that a hydroxyl substituent can completely alter the chemoselectivity of a reaction, diverting it from forming cyclopropyl ketones to producing polycyclic oxa-heterocycles. nih.gov This is because the substituent changes the electronic nature of the palladium catalyst during the catalytic cycle. nih.gov
Steric Effects: Bulky substituents can hinder the approach of a catalyst or reagent to a particular reaction site. For instance, introducing bulky groups near the cyclopropane ring can sterically shield it, potentially making it less susceptible to catalyst-induced ring-opening and thereby enhancing the selectivity of reactions at the more accessible ketone group. Cobalt-catalyzed cyclopropanation reactions, for example, are noted to be highly sensitive to the steric properties of the substrate. dicp.ac.cn
The following tables summarize research findings on the impact of catalysts and substituents on the transformations of cyclopropyl ketone derivatives.
| Catalyst System | Substrate | Primary Transformation | Key Observation |
|---|---|---|---|
| Pd/C, H₂ | Alkene/Ketone | Reduction | Commonly used for hydrogenation; selectivity depends on conditions. masterorganicchemistry.com |
| PtO₂, H₂ | Alkene/Ketone | Reduction | Effective catalyst for hydrogenation, can promote syn-addition. libretexts.org |
| RuCl₃ | Alcohol | Oxidation | In related systems, can selectively oxidize an alcohol to a ketone without cleaving the cyclopropane ring. |
| Ir-based catalyst | Urea Derivatives | Chemoselective Hydrogenolysis | Demonstrates high chemoselectivity by discriminating between different carbonyl groups based on basicity. researchgate.net |
| Substrate System | Substituent(s) | Catalyst/Reagent | Reaction Type | Outcome/Effect |
|---|---|---|---|---|
| Cyclopropylpropan-2-one derivative | Dicyano | Bifunctional catalyst (e.g., thiourea-amine) | Domino Ring Opening/Annulation | EWG activates the system for deprotonation and subsequent reaction with nitroolefins. researchgate.net |
| 1,6-Enynes | α-Hydroxy | Pd(OAc)₂ | Cyclization | Alters chemoselectivity from forming cyclopropyl ketones to polycyclic ethers. nih.gov |
| General Catalysis | Electron-withdrawing (e.g., -NO₂) | Lewis Acidic MOFs | Various | Enhances reaction rates by lowering activation energy. frontiersin.org |
| Purines | N9-alkenyl | Rh₂(OAc)₄ | (3+2) Annulation | Reaction is chemoselective for the purine (B94841) system over the N9-alkenyl double bond. snnu.edu.cn |
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's electronic landscape and conformational energetics.
Density Functional Theory (DFT) calculations have been effectively employed to investigate the structure and reactivity of cyclopropyl (B3062369) ketones. Studies on analogous systems show that these methods can reliably predict key structural features. For instance, DFT calculations on substituted cyclopropyl ketones have demonstrated that the molecule exists predominantly in two minimum energy conformations: the bisected s-cis and s-trans conformers. nih.gov
These studies consistently find that the s-cis conformer, where the carbonyl group and the cyclopropane (B1198618) ring are on the same side of the connecting single bond, is energetically more stable than the s-trans conformer. nih.gov This preference is influenced by factors such as the steric bulk of substituents on both the acyl moiety and the cyclopropane ring. A bulkier group tends to further stabilize the s-cis conformer. nih.gov The stability of these conformers is a critical factor in determining the stereochemical outcome of reactions, such as hydride reductions. nih.gov The predictability of reaction stereochemistry is often predicated on a transition-state model involving the more stable bisected s-cis conformer. nih.gov
Table 1: Summary of DFT Findings on Cyclopropyl Ketone Conformers
| Feature | Finding | Significance | Source |
|---|---|---|---|
| Energy Minima | Two minimum energy conformers identified: s-cis and s-trans. | Defines the accessible ground-state shapes of the molecule. | nih.gov |
| Relative Stability | The s-cis conformer is more stable than the s-trans conformer. | Influences the equilibrium population of conformers and reaction pathways. | nih.gov |
| Substituent Effects | Bulky alkyl groups or cis substituents on the ring increase the stability of the s-cis conformer. | Allows for tuning of conformational preference and reactivity. | nih.gov |
| Reactivity Model | Stereoselective hydride reductions are explained by hydride attack on the more stable s-cis conformer. | Provides a predictive model for the synthesis of specific stereoisomers. | nih.gov |
Ab initio quantum chemistry calculations, which are based on first principles without reliance on experimental data, have been instrumental in analyzing the conformational behavior of cyclopropyl ketones like cyclopropyl methyl ketone, a close structural analog of 1-cyclopropylpropan-2-one. uwlax.edunih.gov These studies corroborate the findings from DFT, identifying the s-cis and s-trans conformations as the key players in the molecule's conformational landscape. uwlax.edunih.gov
Using programs like Gaussian, researchers have performed calculations that confirm the s-cis conformation represents the global energy minimum, while the s-trans is a local energy minimum. uwlax.edunih.gov These computational results are in strong agreement with previous experimental findings. uwlax.edu Such calculations are foundational for developing a deeper understanding of the torsional strain and electronic interactions that govern the molecule's shape. uwlax.edu
Conformational Analysis of Cyclopropyl Ketone Derivatives
The conformational preferences of this compound are dictated by a delicate balance of steric and electronic effects, primarily revolving around the rotation about the single bond connecting the cyclopropyl ring and the carbonyl carbon.
The two most significant conformers of cyclopropyl ketones are the s-cis and s-trans forms. The "s" prefix refers to the conformation around the single (sigma) bond connecting the two key functional groups. masterorganicchemistry.comstackexchange.com
s-cis conformer : This conformation has a torsion angle of approximately 180° between the carbonyl group and the α-hydrogen on the cyclopropyl ring and represents the global energy minimum. uwlax.edunih.gov
s-trans conformer : This conformation, with a torsion angle near 0°, is a local energy minimum, calculated to be higher in energy by approximately 1–3 kcal/mol. uwlax.edu
The existence of these two stable conformers is a result of the potential energy curve associated with the rotation around the C-C single bond. nih.gov The energy maxima between these minima represent the rotational barriers that must be overcome for interconversion.
Table 2: Comparison of s-cis and s-trans Conformers of Cyclopropyl Ketones
| Conformer | Defining Torsion Angle | Relative Energy | Stability | Source |
|---|---|---|---|---|
| s-cis | ~180° | Global Minimum | Most Stable | nih.govuwlax.edunih.gov |
| s-trans | ~0° | Local Minimum (~1-3 kcal/mol higher) | Less Stable | nih.gov |
The notable stability of the s-cis conformer is not primarily due to steric factors but is instead a result of electronic effects. The cyclopropane ring possesses sigma bonds with significant p-orbital character, often referred to as Walsh orbitals. dissertation.com These orbitals are capable of conjugating with the adjacent π-system of the carbonyl group. nih.govdissertation.com
This conjugative overlap is most effective in the s-cis (bisected) conformation, where the plane of the cyclopropane ring is aligned with the p-orbitals of the carbonyl group. This interaction leads to electron delocalization, which stabilizes the ground state of the s-cis conformer. cdnsciencepub.com This phenomenon has been investigated using various techniques, including 13C NMR spectroscopy, which shows that carbonyl carbon shieldings are sensitive to these conjugative interactions. cdnsciencepub.com Ab initio studies have been specifically directed at quantifying the stabilizing effects of this overlap. nih.gov
Molecular Mechanics and Force Field Development
To facilitate rapid computational modeling and conformational searches for larger systems containing the cyclopropyl ketone moiety, empirical force fields are developed within the framework of molecular mechanics. dissertation.com A critical aspect of this development is the accurate parameterization of the torsional potential governing rotation around the bond connecting the cyclopropyl ring and the carbonyl group. nih.govdissertation.com
The potential energy curves obtained from high-level ab initio calculations are used to derive these crucial torsion parameters. nih.gov This ensures that the molecular mechanics model accurately reproduces the known conformational preferences, including the relative energies of the s-cis and s-trans minima and the rotational barriers between them. nih.govdissertation.com This approach has been successfully used to create updated force fields for studying the conformations of complex molecules like bicyclo[m.1.0]alkan-2-ones. nih.govdissertation.com More recent developments in the field leverage data-driven, machine-learning approaches, such as graph neural networks, to generate force field parameters for a vast chemical space, promising even greater accuracy and extensibility for future studies. rsc.orgnih.gov
Mechanistic Elucidation via Computational Modeling
Density Functional Theory (DFT) and other computational methods have been extensively used to elucidate the complex mechanisms of reactions involving cyclopropyl ketones. nih.govrsc.orgnih.govsmolecule.com These studies provide detailed pictures of transition states, intermediates, and reaction energy profiles, revealing the factors that control reactivity and selectivity. nih.govacs.org
Computational modeling is a powerful approach for mapping the potential energy surfaces (PES) of chemical reactions. acs.orgnih.gov By identifying the structures and energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.netrsc.org
In a different reaction, the DABCO-catalyzed Cloke–Wilson rearrangement, DFT calculations showed a stepwise mechanism. nih.govacs.org The process begins with a nucleophilic attack by DABCO on the cyclopropane ring, which has a significant activation barrier of 29.0 kcal/mol. nih.gov This leads to a zwitterionic intermediate, which then undergoes an intramolecular cyclization with a subsequent barrier of 27.8 kcal/mol to form the 2,3-dihydrofuran (B140613) product and regenerate the catalyst. nih.gov
| Reaction | Substrate | Rate-Determining Step | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| SmI₂-Catalyzed Coupling | Cyclohexyl Cyclopropyl Ketone | Cyclopropyl Fragmentation (TS I) | 25.4 | acs.org |
| SmI₂-Catalyzed Coupling | Phenyl Cyclopropyl Ketone | Radical Trapping (TS II) | 24.6 | acs.org |
| DABCO-Catalyzed Rearrangement | Cyclopropyl Ketone | Initial Ring Opening | 29.0 | nih.gov |
| Ring-Opening Hydroarylation | Cyclopropyl Methyl Ketone | Addition to Arene | ~24 | rsc.org |
Many reactions of cyclopropyl ketones proceed through radical intermediates, particularly under reductive conditions. acs.orgnih.gov Computational studies have been crucial in understanding the stability of these intermediates and the factors governing their subsequent fragmentation.
In SmI₂-catalyzed reactions, a key intermediate is the ketyl radical, formed by a single-electron transfer to the ketone. acs.orgnih.gov The stability of this radical profoundly influences the reaction's efficiency. acs.orgnih.gov DFT calculations show that for aryl cyclopropyl ketones, the ketyl radical is significantly stabilized by conjugation, as the spin density is delocalized over the aromatic ring and the ketyl p-orbital. acs.org This stabilization lowers the energy of the intermediate and the subsequent fragmentation transition state. acs.orgnih.gov In contrast, alkyl cyclopropyl ketones lack this conjugation, resulting in a higher-energy, more localized radical intermediate. acs.org
The substitution pattern on the cyclopropane ring itself is also critical. Computational and experimental work has shown that gem-dialkyl substitution on the cyclopropyl ring is highly beneficial for reaction efficiency. nih.gov This is because the alkyl groups help stabilize the radical intermediate formed after ring-opening, effectively dispersing the spin density. nih.gov The fragmentation of the cyclopropyl ring is often facile due to the release of ring strain. smolecule.comnih.gov However, the regioselectivity of ring-opening can be influenced by stereoelectronic factors and the stability of the resulting radical.
In transition metal-catalyzed reactions, the ligand bound to the metal center can play a much more active role than simply tuning the steric and electronic environment. Computational modeling has been instrumental in uncovering mechanisms involving "ligand-metal cooperation," where the ligand actively participates in bond-making and bond-breaking steps.
A clear example is the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents. acs.orgnih.gov Experimental and theoretical studies revealed a novel mechanism that departs from established pathways like simple oxidative addition. acs.orgnih.gov DFT calculations showed that a redox-active terpyridine (tpy) ligand cooperates with the nickel center to enable C-C bond activation. acs.orgnih.govresearchgate.net
The key mechanistic steps elucidated by computation are:
The active catalytic species is a reduced (tpy•⁻)Ni¹ complex, where the terpyridine ligand holds an electron, acting as an "electron reservoir". acs.orgchemrxiv.org
This species coordinates with the cyclopropyl ketone. chemrxiv.org
The C-C bond activation occurs via a concerted but asynchronous ring-opening transition state. acs.orgnih.gov In this step, electron density flows from the (tpy•⁻) ligand to the substrate, inducing ring-opening and the formation of a new Ni-C bond. chemrxiv.org
This cooperative mechanism, where the ligand is not a mere spectator but an active electronic participant, was shown by DFT calculations to be energetically more favorable than alternative pathways. acs.orgresearchgate.net This understanding is crucial for the rational design of new catalytic systems. mdpi.com
Applications in Advanced Organic Synthesis
1-Cyclopropylpropan-2-one as a C₆ Building Block
As a six-carbon unit, this compound serves as a versatile building block for introducing the cyclopropylmethyl ketone moiety into larger molecules or for participating in reactions that transform its core structure into new carbocyclic and heterocyclic systems. musechem.commdpi.com
The reactivity of both the cyclopropane (B1198618) ring and the ketone group allows chemists to employ this compound in a wide array of chemical transformations. This versatility makes it a significant component in the synthesis of complex organic compounds, including those with applications as pharmaceuticals and agrochemicals. musechem.com The strained cyclopropane ring can undergo ring-opening or rearrangement reactions under specific conditions, while the ketone functionality provides a handle for nucleophilic additions, condensations, and α-functionalization. This dual reactivity is instrumental in building elaborate molecular structures. musechem.commdpi.com For instance, cyclopropyl (B3062369) ketones are recognized as useful tools for creating bioactive molecules and other enantiomerically enriched, strained carbocyclic systems. mdpi.com
Cascade reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, represent a highly efficient strategy in modern synthesis. 20.210.105numberanalytics.com this compound and its derivatives are effective participants in such processes.
A notable example is an iridium-catalyzed hydrogen borrowing cascade that transforms cyclopropyl alcohols into complex cyclopentanes. wiley.comresearchgate.net In this sequence, a primary or secondary cyclopropyl alcohol is first oxidized in situ by the iridium catalyst to the corresponding cyclopropyl ketone (an intermediate analogous to this compound). wiley.com This ketone then undergoes an aldol (B89426) condensation, followed by a vinyl cyclopropane rearrangement in a cascade fashion to yield highly substituted cyclopentane (B165970) structures. wiley.comresearchgate.net This process can construct complex bicyclic skeletons with high diastereoselectivity. wiley.com
Table 1: Iridium-Catalyzed Hydrogen Borrowing Cascade for Cyclopentane Synthesis This table illustrates the transformation of various cyclopropyl alcohols via an in-situ generated ketone, leading to complex cyclopentane products.
| Substrate (Cyclopropyl Alcohol) | Product (Cyclopentane Derivative) | Yield | Reference |
| 1-Cyclopropylpropane-1-ol | Substituted cyclopentane | 29% | researchgate.net |
| Spiro[2.5]octan-4-ol | Spiro[4.5]decan-1-one derivative | 46% | wiley.comresearchgate.net |
| Bicyclo[4.1.0]heptan-2-ol | Octahydro-indene derivative | 64% | wiley.com |
Furthermore, derivatives of this compound are valuable in multicomponent reactions for the synthesis of heterocyclic compounds. One-pot procedures have been developed where brominated cyclopropyl ketones react with thiourea (B124793) or selenourea (B1239437) to produce 4-cyclopropyl-substituted thiazol-2-amines and their selenium analogs in good yields. researchgate.netthieme-connect.com These reactions highlight the efficiency of using this C₆ building block to rapidly assemble complex heterocyclic scaffolds. researchgate.net
Synthesis of Spirocyclic Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent in natural products and are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. beilstein-journals.orgmdpi.com this compound and related structures serve as precursors for these architecturally complex molecules.
The synthesis of spirocycles containing a cyclopropane ring (spiro[2.n]alkanes) can be achieved using strategies that leverage the reactivity of the cyclopropyl ketone motif. The previously mentioned iridium-catalyzed cascade reaction, when applied to a cyclic cyclopropyl alcohol, generates spirocyclic ketones. For example, the reaction involving a spiro-cyclopropyl alcohol (spiro compound 2m) effectively produced a spiro[4.5]decane system (compound 4m). wiley.com Other synthetic strategies focus on the cyclopropanation of cyclic precursors to generate spiro[2.n]hexane and spiro[2.n]heptane systems, which are valuable building blocks in drug discovery. enamine.net The development of asymmetric methods for these transformations allows for the construction of enantiopure spiro[cyclopropane-oxindole] skeletons, further demonstrating the utility of cyclopropane-based building blocks. rsc.org
The cyclopropane moiety is a structural feature in a variety of natural products, including terpenes and fatty acid metabolites. marquette.edu The synthesis of these molecules provides a critical test for the applicability of synthetic methods. This compound (historically known as cyclopropyl methyl ketone) has been successfully employed in the total synthesis of natural products. ubc.ca
A key example is its use in the synthesis of α-bisabolene. In this synthesis, this compound was treated with methyl magnesium iodide to generate the tertiary alcohol 2-cyclopropylpropan-2-ol. This intermediate was then reacted with hydrobromic acid to induce a ring-opening of the cyclopropane, forming 5-bromo-2-methyl-pent-2-ene, a crucial fragment for the subsequent construction of the α-bisabolene skeleton. ubc.ca This strategic use of a cyclopropyl ketone highlights its role as a masked synthon for more complex acyclic structures required in natural product synthesis.
Table 2: Key Transformation in the Synthesis of an α-Bisabolene Precursor This table outlines the initial steps in a reported synthesis where this compound is converted into a key intermediate.
| Starting Material | Reagents | Intermediate Product | Subsequent Transformation | Reference |
| This compound | 1. Methyl magnesium iodide | 2-Cyclopropylpropan-2-ol | Ring-opening with 48% HBr to yield 5-bromo-2-methyl-pent-2-ene | ubc.ca |
Formation of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. msu.eduwikipedia.org this compound and its derivatives are valuable synthons for accessing a range of heterocyclic structures. mdpi.comgoogle.com
Research has demonstrated that cyclopropyl ketones are crucial for preparing heterocyclic compounds such as dihydrofuran and dihydropyran adducts. mdpi.com More specifically, multicomponent reactions involving brominated derivatives of cyclopropyl ketones have been shown to be highly effective for the one-pot synthesis of substituted 2-aminothiazoles. researchgate.netthieme-connect.com In these reactions, a 3-aryl-2-bromo-1-cyclopropylpropan-1-one is reacted with thiourea, leading directly to the formation of a 4-cyclopropyl-5-arylthiazol-2-amine. researchgate.netthieme-connect.com This approach provides an efficient route to thiazole (B1198619) derivatives, which are privileged scaffolds in drug discovery.
Additionally, more complex spiro-fused heterocyclic systems can be generated. For example, binucleophiles like o-aminothiophenols can react with cyclopropylideneacetates (derived from the cyclopropane motif) in a Michael addition-cyclization cascade to form spirocyclopropane-annelated 1,4-benzothiazines. researchgate.net
Table 3: Synthesis of Heterocyclic Compounds from Cyclopropyl Ketone Derivatives This table summarizes methods for constructing various heterocyclic rings using cyclopropyl-containing starting materials.
| Cyclopropane-Containing Precursor | Reactant(s) | Heterocyclic Product | Reaction Type | Reference |
| 3-Aryl-2-bromo-1-cyclopropylpropan-1-one | Thiourea | 4-Cyclopropyl-5-arylthiazol-2-amine | One-pot condensation/cyclization | researchgate.netthieme-connect.com |
| 2-Chloro-2-cyclopropylideneacetate | o-Aminothiophenols | Spirocyclopropane-annelated 1,4-benzothiazine | Michael addition / Ring closure | researchgate.net |
Ring Transformations Leading to Fused Ring Systems
The inherent ring strain of the cyclopropyl group in this compound and its derivatives is a powerful thermodynamic driving force for ring-opening and ring-expansion reactions. Chemists have harnessed this reactivity to develop elegant strategies for the synthesis of fused polycyclic frameworks, which are common motifs in biologically active molecules. acs.orgacs.orgnih.gov These transformations often proceed through intermediates generated by the selective cleavage of a C-C bond within the cyclopropane ring.
A notable strategy involves the transition-metal-catalyzed cycloaddition of cyclopropyl ketones. For instance, research has demonstrated that 1-(1-alkynyl)-cyclopropyl ketones can undergo a gold-catalyzed (4+4) cycloaddition with dienes to construct furan-fused eight-membered rings. rsc.org This asymmetric approach not only builds a complex fused system but also allows for the kinetic resolution of the racemic starting material, yielding highly enantioenriched products. rsc.org The reaction proceeds under mild conditions, highlighting its synthetic utility. rsc.org
Acid-mediated rearrangements provide another pathway to fused systems. Depending on the reaction conditions and the structure of the cyclopropyl ketone-containing substrate, selective cleavage of the cyclopropane ring can be directed to form either fused or spirocyclic products. lookchem.com For example, treating polycyclic systems containing a cyclopropyl ketone moiety with toluene-p-sulfonic acid in methanol (B129727) has been shown to yield fused bicyclic structures through ring opening via a carbonium ion intermediate that is subsequently trapped by the solvent. lookchem.com These methods showcase how the cyclopropyl ketone unit can be strategically deconstructed to build larger, more intricate ring systems. acs.orgnih.gov
Table 1: Examples of Ring Transformations to Fused Systems
| Starting Material Type | Reagents/Catalyst | Resulting Fused System | Ref |
|---|---|---|---|
| 1-(1-Alkynyl)-cyclopropyl ketone | Gold(I) catalyst, Silver salt (AgOTf) | Furan-fused eight-membered ring | rsc.org |
| Tricyclic cyclopropyl ketone | Toluene-p-sulfonic acid, Methanol | Fused bicyclic ether | lookchem.com |
Precursors for Oxiranes and Other Oxygen Heterocycles
The ketone functionality of this compound is a direct handle for the synthesis of various oxygen-containing heterocycles, which are ubiquitous structural units in natural products and pharmaceuticals. beilstein-journals.orgmsu.edu
A straightforward conversion is the synthesis of oxiranes (epoxides). Ketones can be transformed into their corresponding oxiranes through reactions with sulfur ylides, such as that generated from trimethylsulfoxonium (B8643921) salts. google.com This method has been successfully applied to produce 2-(2-chlorobenzyl)-2-(1-chloro-cyclopropyl)-oxirane, an intermediate for fungicidal compounds, in high yield and purity. google.com Similarly, selective oxidation reactions performed on derivatives like arylthiocyclopropyl carbonyl compounds can provide access to oxiranes. nih.govresearchgate.net
More complex oxygen heterocycles, such as furans, can also be synthesized from cyclopropyl ketone precursors. Gold-catalyzed cycloisomerization of alkynyl cyclopropyl ketones provides a powerful method for constructing substituted furans. beilstein-journals.org In this reaction, the carbonyl oxygen acts as an internal nucleophile, attacking the gold-activated alkyne. This triggers the opening of the cyclopropane ring, leading to a cascade that ultimately forms the aromatic furan (B31954) ring. beilstein-journals.org This transformation is efficient and allows for the creation of diverse furan structures from readily accessible starting materials. beilstein-journals.org
Table 2: Synthesis of Oxygen Heterocycles from Cyclopropyl Ketone Precursors
| Starting Material Type | Reagents/Catalyst | Product Heterocycle | Ref |
|---|---|---|---|
| Cyclopropyl ketone derivative | Trimethylsulphoxonium chloride, Base | Oxirane | google.com |
| Arylthiocyclopropyl ketone | Oxidizing agent | Oxirane | nih.gov |
Chiral Pool Synthesis and Asymmetric Transformations
While this compound is an achiral molecule, it serves as an excellent prochiral substrate for asymmetric synthesis. iipseries.org Asymmetric catalysis can transform this simple building block into complex, optically active molecules that are valuable for pharmaceutical and materials science applications. nih.govsymeres.com These methods expand the "chiral pool"—the collection of readily available enantiopure compounds used for synthesis—by creating new chiral building blocks that are not directly provided by nature. nih.govwikipedia.org
Enantioenriched Products from this compound Precursors
A key goal of modern organic synthesis is the production of single enantiomers of chiral molecules. Asymmetric reactions starting from prochiral ketones like this compound or racemic mixtures of its derivatives are powerful tools to achieve this.
One of the most effective strategies is kinetic resolution. In a gold-catalyzed (4+4) cycloaddition of racemic 1-(1-alkynyl)-cyclopropyl ketones, the catalyst preferentially reacts with one enantiomer to form the cycloadduct, leaving the unreacted starting material enriched in the other enantiomer. rsc.org This process has been shown to generate both the desired furan-fused products and the recovered chiral cyclopropyl ketones with excellent enantiomeric excess (up to 99% ee). rsc.org
Another approach involves the enantioselective ring-opening of cyclopropyl ketone derivatives. For example, dicyano-substituted cyclopropylpropan-2-one can react with nitroolefins in the presence of a chiral bifunctional catalyst to yield cyclopentanes with three contiguous stereocenters in high enantioselectivity. researchgate.net The reaction proceeds through the deprotonation of the ketone's α-proton, forming a reactive donor-acceptor cyclopropane that engages in a stepwise annulation. researchgate.net
Table 3: Examples of Asymmetric Transformations Yielding Enantioenriched Products
| Reaction Type | Substrate | Catalyst/Method | Product Type | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| Kinetic Resolution | Racemic 1-(1-alkynyl)-cyclopropyl ketone | Chiral Gold(I) Complex | Furan-fused ring / Chiral cyclopropyl ketone | 80–95% / 82–99% | rsc.org |
| Annulation | Dicyano-substituted cyclopropylpropan-2-one | Chiral Bifunctional Catalyst | Substituted Cyclopentane | High | researchgate.net |
Application in Stereodivergent Synthesis
Stereodivergent synthesis represents a highly advanced and efficient strategy where a single set of starting materials can be converted into multiple, distinct stereoisomers simply by tuning the reaction parameters, such as the catalyst or additives. rsc.org This approach offers remarkable control over the stereochemical outcome of a reaction.
While direct examples using this compound are specific, the principles have been demonstrated with closely related cyclopropyl systems, showcasing the potential of this substrate class. A compelling example is the stereodivergent synthesis of 2-arylcyclopropylamines. nih.gov The synthesis begins with an iridium-catalyzed C-H borylation of an N-cyclopropylamide, which proceeds with cis selectivity. The subsequent Suzuki-Miyaura coupling can be directed to produce either the cis or trans product. When the coupling is run under a standard nitrogen atmosphere, epimerization occurs, leading to the thermodynamically favored trans isomer. However, when the reaction is performed in the presence of oxygen, this epimerization is suppressed, and the cis isomer is obtained with retention of configuration. nih.gov This method allows access to either diastereomer from a common intermediate by a simple change in the reaction atmosphere. nih.gov This level of control is a hallmark of sophisticated synthetic design and highlights the utility of cyclopropyl-containing building blocks in complex stereoselective synthesis.
Table 4: Example of Stereodivergent Synthesis with a Cyclopropyl Precursor
| Starting Material | Reaction Step | Conditions / Catalyst | Major Product Stereoisomer | Ref |
|---|---|---|---|---|
| N-Cyclopropylpivalamide | 1. C-H Borylation | Iridium catalyst | cis-borylated intermediate | nih.gov |
| cis-borylated intermediate | 2. Suzuki-Miyaura Coupling | [PdCl₂(dppf)], Ag₂O, N₂ atmosphere | trans-2-Arylcyclopropylamine | nih.gov |
Biological Activity and Medicinal Chemistry Research
Structure-Activity Relationships (SAR) of Cyclopropyl (B3062369) Ketone Derivatives
Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For cyclopropyl ketone derivatives, both the cyclopropyl group and the carbonyl functional group are critical determinants of their interactions with biological targets.
The cyclopropyl group is a significant structural motif in medicinal chemistry, often introduced to enhance the pharmacological profile of a molecule. researchgate.netresearchgate.netacs.org Its presence can positively affect metabolic stability, lipophilicity, and the ability to bind to biological targets. researchgate.net The rigid nature of the cyclopropyl ring restricts the conformation of the molecule, which can lead to a more favorable entropic contribution upon binding to a receptor or enzyme active site. acs.orgrsc.org
The unique electronic properties of the cyclopropyl ring, which possesses enhanced π-character in its C-C bonds, allow it to participate in specific non-covalent interactions. acs.orgrsc.org These can include hydrophobic interactions and, notably, C–H⋯π interactions with aromatic residues in a protein's binding pocket. rsc.org Such interactions can enhance the affinity between the ligand and its biological target. rsc.org For instance, molecular docking studies have shown that the cyclopropyl moiety can form C–H⋯C(cyclopropyl) and C–H(cyclopropyl)⋯π interactions with amino acid residues within the active site of the human androgen receptor. rsc.org This ability to form a wide variety of hydrogen-bonding supramolecular patterns contributes to its versatility in drug design. rsc.org The introduction of a cyclopropyl group can also increase brain permeability and reduce plasma clearance, further highlighting its value in developing new therapeutic agents. rsc.org
The carbonyl (C=O) group of a ketone is a key functional group that is polar and can act as a hydrogen bond acceptor. drugdesign.orgebsco.com Its reactivity is central to the biological activity of many compounds. Modifications to this group can drastically alter a molecule's pharmacological properties.
One common modification is the conversion of the ketone into an oxime. This was demonstrated in the synthesis of O-[3-tert-butylamino)-2-hydroxypropyl] cyclopropyl methyl ketone oxime (falintolol) and its derivatives, which showed potent beta-adrenergic blocking properties. nih.gov In this case, the modification from a simple ketone to a ketoxime was crucial for achieving the desired interaction with the beta-adrenergic receptor. nih.gov
Another modification is the reduction of the ketone to a secondary alcohol. This changes the geometry and electronic nature of the functional group, converting a hydrogen bond acceptor (C=O) into a group (-OH) that can act as both a hydrogen bond donor and acceptor. drugdesign.org This change can be used to probe the importance of the carbonyl's hydrogen-bonding capability in receptor-ligand interactions. drugdesign.org The reactivity of the carbonyl group itself, particularly its electrophilic nature, makes it a target for nucleophilic attack, a fundamental reaction in many biological processes. creative-proteomics.comnih.gov The reactivity of ketones is generally lower than that of aldehydes due to greater steric hindrance and electronic effects from the two attached carbon substituents. creative-proteomics.com However, the strain of an adjacent cyclopropyl ring can increase the ketone's reactivity compared to unstrained analogs.
Potential Biological Targets and Mechanism of Action (MOA) Studies
Research into cyclopropyl ketone derivatives has identified several potential biological targets and mechanisms through which they exert their effects. These range from direct enzyme inhibition to the modulation of complex receptor systems.
Cyclopropyl ketone derivatives have been shown to interact with and inhibit various enzymes. The inactivation mechanism can be related to the inherent chemical reactivity of the strained three-membered ring or the presence of other electron-withdrawing substituents. unl.pt For example, cyclopropanol-derived inhibitors can inactivate enzymes like methanol (B129727) dehydrogenase through a concerted proton abstraction and ring-opening, forming a reactive carbanion.
Other examples of enzyme inhibition by related structures include:
Dihydropteroate Synthase: Sulfonamide derivatives containing a cyclopropyl group can act as competitive inhibitors of this enzyme, which is crucial for folate synthesis in bacteria, giving them antibacterial properties. evitachem.com
Dihydrofolate Reductase (DHFR): Thiourea (B124793) derivatives incorporating a cyclopropyl group have been investigated as potential inhibitors of DHFR, an important target in cancer therapy. ontosight.ai
Carboxypeptidase A: A secondary alcohol derived from a cyclopropyl ketone was found to be a time-dependent inhibitor of this enzyme. researchgate.net
Table 1: Examples of Enzyme Inhibition by Cyclopropyl-Containing Compounds
| Compound Class | Enzyme Target | Mechanism/Effect | Reference |
|---|---|---|---|
| Cyclopropanol-derived inhibitors | Methanol Dehydrogenase | Inactivation via ring-opening | |
| Cyclopropyl sulfonamides | Dihydropteroate Synthase | Competitive inhibition | evitachem.com |
| Cyclopropyl thioureas | Dihydrofolate Reductase (DHFR) | Potential inhibition | ontosight.ai |
Cyclopropyl ketone derivatives and related compounds can modulate the function of various receptors. The conformationally restrained cyclopropyl ring can enhance binding affinity and selectivity. nih.gov
Adrenergic Receptors: As mentioned, derivatives of cyclopropyl methyl ketone oxime, such as falintolol, have been developed as potent beta-adrenergic receptor antagonists. nih.gov
Opioid Receptors: The introduction of a cyclopropyl ring into the N-substituent of 5-phenylmorphan molecules has been used to introduce conformational restraint, leading to compounds that act as potent μ-antagonists or inverse agonists. nih.gov
Neurotransmitter Systems: Research on (2S)-1-cyclopropylpropan-2-amine, a related amine, suggests it can modulate serotonin (B10506) and norepinephrine (B1679862) pathways, indicating potential interactions with neurotransmitter receptors. smolecule.com Similarly, certain cyclopropyl phenyl ketone derivatives with a 4-methylpiperazinomethyl moiety are thought to interact with neurotransmitter receptors, potentially influencing pathways related to mood and anxiety.
Table 2: Receptor Modulation by Cyclopropyl-Containing Derivatives
| Derivative Class | Receptor Target | Observed Effect | Reference |
|---|---|---|---|
| Cyclopropyl ketoximes (e.g., falintolol) | Beta-adrenergic receptors | Antagonist activity | nih.gov |
| N-cyclopropyl-5-phenylmorphans | μ-Opioid receptor | Antagonist or inverse agonist activity | nih.gov |
| Cyclopropylamines | Serotonin/Norepinephrine systems | Potential modulation | smolecule.com |
A key aspect of the chemistry of cyclopropyl ketones is the potential for the activation and cleavage of the strained C-C bonds within the cyclopropane (B1198618) ring. researchgate.netnih.gov This reactivity can be a component of their biological mechanism of action. The activation is often achieved using transition metal catalysts, such as rhodium or nickel, and can lead to ring-opening. researchgate.netorganic-chemistry.orgnih.gov
This process can transform the cyclopropyl ketone into a linear, acyclic product. researchgate.net For example, a novel strategy for cyclopropane C-C activation has been shown to generate intermediates that can be used to form versatile acyclic silyl (B83357) enol ethers. researchgate.netchemrxiv.org This C-C activation can be considered a type of "pro-drug" activation, where the stable cyclopropyl ketone is converted into a more reactive species within a biological system or a synthetic pathway. The ring-opening can be triggered by single-electron transfer (SET) or through the formation of metalloradical intermediates. chemrxiv.orgucl.ac.uk This unique reactivity, which leverages the strain energy of the three-membered ring, provides a potential pathway for generating bioactive molecules and offers a distinct mechanism compared to more conventional functional groups. unl.ptucl.ac.uk
Applications in Drug Discovery
The cyclopropyl ketone moiety serves as a versatile scaffold and a key building block in the development of new therapeutic agents. musechem.comnih.gov Its utility ranges from being a synthetic intermediate for complex molecules to a core component that imparts desirable biological activity. musechem.comchemicalbook.com
1-Cyclopropylpropan-2-one, also known as cyclopropyl methyl ketone, is a crucial intermediate in the synthesis of a variety of pharmaceutical drugs. chemicalbook.com It is employed as a versatile building block in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. musechem.com The compound's value in medicinal chemistry and drug discovery processes stems from the unique reactivity and specificity that the cyclopropyl structure provides in chemical reactions. musechem.com This allows chemists to create complex molecules, contributing to the development of novel drugs. musechem.com For instance, it plays a role in the production of certain antiviral, antidepressant, and anti-inflammatory medications. chemicalbook.com Furthermore, derivatives such as (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones are not only potent bioactive compounds themselves but also serve as promising building blocks for synthesizing various other pharmacologically active agents. mdpi.com Chiral cyclopropyl ketones, in particular, are key pharmacophores found in numerous pharmaceuticals, making libraries of these structures a valuable resource for drug discovery campaigns. nih.govbohrium.com
The cyclopropyl group is frequently used in medicinal chemistry as a bioisostere—a substituent that can replace another group while retaining or enhancing the desired biological activity. nih.gov This strategy is used to solve problems related to potency, selectivity, metabolism, and toxicity. nih.gov The small, rigid nature of the cyclopropyl ring allows it to mimic the spatial arrangement and electronic properties of other functional groups. nih.gov
Key applications of the cyclopropyl group as a bioisostere include:
Alkyl Group Replacement : It is often used as an isostere for small alkyl groups like isopropyl and tert-butyl. nih.govenamine.net This substitution can improve metabolic stability and solubility. nih.gov
Alkene and Phenyl Ring Mimic : The cyclopropyl group can serve as a non-planar, saturated replacement for alkenes and aromatic rings. nih.govpressbooks.pub This can lead to improved physicochemical properties, such as increased solubility, by increasing the fraction of sp³-hybridized carbon atoms. nih.gov For example, in the development of Factor Xa inhibitors, replacing a phenyl ring with a cyclopropyl ring maintained the necessary orientation of substituents while significantly reducing the molecular weight, thereby increasing ligand efficiency. pressbooks.pub
Conformational Constraint : The rigidity of the cyclopropyl ring can lock a molecule into a specific conformation, which can enhance binding affinity to a biological target by minimizing the entropic penalty of binding. nih.gov
The thoughtful application of cyclopropyl bioisosteres allows for the fine-tuning of a drug candidate's properties, including its steric size, electronic character, lipophilicity, and pKₐ, to optimize its biological response. nih.gov
Specific Areas of Investigation for Cyclopropyl Ketone Derivatives
Research into cyclopropyl ketone derivatives has revealed a broad spectrum of biological activities, making them promising candidates for development in several therapeutic areas.
Several studies have highlighted the potential of cyclopropyl ketone derivatives as antimicrobial agents. ontosight.ai Compounds featuring this moiety have been investigated for their ability to inhibit the growth of various pathogens.
In one study, a series of novel ketone derivatives were synthesized and tested for antimicrobial activity. A semicarbazone derived from a cyclopropyl ketone (phenyl cyclopropyl ketone semicarbazone) was found to be effective against four bacterial species. The study suggested that the presence of the cyclopropyl ring was a key factor in its efficacy. dergipark.org.tr
Research on 2-hydroxyaryl-derived donor-acceptor cyclopropanes, which include ketone functionalities, has demonstrated their potential as antimicrobial and nematicidal agents. mdpi.com
Other complex cyclopropyl ketone derivatives are also suggested to have potential antimicrobial activity due to the presence of various pharmacophoric groups within their structures. ontosight.ai
Table 1: Research Findings on Antimicrobial Cyclopropyl Ketone Derivatives
| Derivative Class | Finding | Reference |
|---|---|---|
| Semicarbazones | A semicarbazone of phenyl cyclopropyl ketone showed activity against four bacterial species. | dergipark.org.tr |
| 2-Hydroxyaryl Cyclopropanes | Demonstrated antimicrobial and nematicidal activity. | mdpi.com |
The anti-inflammatory potential of cyclopropyl ketone derivatives is an active area of research. The incorporation of the cyclopropyl group can lead to potent anti-inflammatory agents.
The synthesis of (α-cyclopropyl-p-tolyl)acetic acid, a compound derived from a cyclopropyl ketone intermediate, yielded a molecule with significant anti-inflammatory activity. acs.org
Cyclopropyl 3-fluorophenyl ketone has been shown to exhibit anti-inflammatory effects, which are attributed to its ability to inhibit COX enzymes and regulate pro-inflammatory cytokines.
Fused eight-membered heterocyclic compounds, synthesized through the cycloaddition of 1-(1-alkynyl)cyclopropyl ketones, are noted to possess anti-inflammatory effects among other biological activities. rsc.orgresearchgate.net
Table 2: Research Findings on Anti-inflammatory Cyclopropyl Ketone Derivatives
| Compound/Derivative | Mechanism/Finding | Reference |
|---|---|---|
| (α-Cyclopropyl-p-tolyl)acetic Acid | Showed significant anti-inflammatory activity in research studies. | acs.org |
| Cyclopropyl 3-fluorophenyl ketone | Reduces inflammation by inhibiting COX enzymes and modulating cytokines. |
Cyclopropyl ketone derivatives have emerged as scaffolds for the development of both antiviral and anticancer agents. The unique structure of the cyclopropyl ring can contribute to potent and selective activity against viral and cancer targets.
Antiviral Research:
A series of novel C-methyl branched cyclopropyl nucleosides were synthesized and evaluated for their antiviral activity against several viruses. nih.gov
Fused eight-membered heterocycles derived from 1-(1-alkynyl)cyclopropyl ketones have been reported to possess antiviral properties. rsc.orgresearchgate.net
The use of cyclopropyl methyl ketone as a building block in the synthesis of antiviral drugs has also been noted. chemicalbook.com
Anticancer Research:
Antitumor compounds derived from cyclopropyl 2-fluorobenzyl ketone have been shown to inhibit tubulin polymerization, a critical mechanism for anticancer activity. Modifications to the structure of these α,β-unsaturated ketones were found to significantly influence their potency against tumor cells.
Spirocyclic compounds that incorporate a cyclopropyl ketone moiety have been suggested to possess cytotoxic properties against cancer cell lines. smolecule.com
Similar to their antiviral and anti-inflammatory potential, the fused eight-membered heterocycles synthesized from 1-(1-alkynyl)cyclopropyl ketones also exhibit anticancer effects. rsc.orgresearchgate.net
Compounds structurally similar to 4-Bromophenyl Cyclopropyl Ketone have been shown to exhibit a range of biological effects, including anticancer properties. ontosight.ai
Table 3: Mentioned Compounds in the Article
| Compound Name | CAS Number |
|---|---|
| This compound | 4160-75-2 |
| Cyclopropyl 2-thienyl ketone | Not specified |
| Cyclopropyl 3-fluorophenyl ketone | 77972-82-8 |
| (α-Cyclopropyl-p-tolyl)acetic acid | Not specified |
| 1-(1-Alkynyl)cyclopropyl ketones | Not specified |
| Phenyl cyclopropyl ketone | 611-63-2 |
| 4-Bromophenyl Cyclopropyl Ketone | 62257-23-4 |
| Cyclopropyl 2-fluorobenzyl ketone | 150322-73-9 |
Neurological Applications (e.g., related to Bupropion)
The cyclopropyl group is a significant structural motif in medicinal chemistry, valued for its ability to confer unique conformational and metabolic properties to bioactive molecules. nih.gov Its incorporation into drug candidates can enhance potency, improve pharmacokinetic profiles, and provide metabolic stability. nih.gov In the context of neurological applications, molecules containing cyclopropyl rings have been investigated for their potential to interact with targets within the central nervous system (CNS). nih.gov While this compound itself is a versatile chemical building block, its structural elements are found in compounds researched for neurological activity, particularly in studies related to the antidepressant bupropion (B1668061). musechem.comnih.gov
Bupropion is a well-known antidepressant and smoking cessation aid that functions primarily as a norepinephrine and dopamine (B1211576) reuptake inhibitor. nih.gov Research into new treatments for addiction has explored analogues of bupropion to identify compounds with improved pharmacological profiles. In a notable study, a series of bupropion analogues were synthesized and evaluated for their potential as pharmacotherapies for cocaine addiction. nih.gov Within this series, the compound 2-(N-cyclopropylamino)-3-chloropropiophenone demonstrated a particularly favorable profile. nih.gov This analogue, which incorporates a cyclopropylamine (B47189) moiety, showed promise as an indirect dopamine agonist, highlighting the potential utility of the cyclopropyl group in modulating dopaminergic systems relevant to both depression and addiction. nih.gov
Further research underscores the relevance of the cyclopropyl scaffold in neuropharmacology. For instance, (2S)-1-cyclopropylpropan-2-amine, a related amine compound, has been shown to possess biological activity as a modulator of neurotransmitter systems, with studies indicating it can influence serotonin and norepinephrine pathways critical in the treatment of mood disorders. smolecule.com Similarly, other cyclopropyl ketone derivatives have been utilized as intermediates in the synthesis of compounds designed to target neurotransmitter systems involved in mood regulation. The presence of the propanone structure is also relevant in the synthesis of bupropion itself, where 1-(3-chlorophenyl)-1-hydroxypropan-2-one (B195654) is a known intermediate and related compound. These findings collectively suggest that while this compound is a starting material, its core cyclopropyl and ketone structures are of significant interest in the design of novel neurologically active agents.
Agricultural Chemistry Applications (e.g., agrochemicals, pesticides, herbicides)
This compound serves as a valuable building block in the synthesis of compounds for the agricultural sector. musechem.com The unique chemical properties imparted by the strained cyclopropyl ring have been exploited in the development of novel pesticides and herbicides.
Research has focused on using the this compound framework to create more complex molecules with potent biological activity. A key example is the use of a derivative, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (B58639), as a foundational skeleton for creating new insecticides. jlu.edu.cnjlu.edu.cn In one study, this scaffold was used to design and synthesize 32 novel oxime ether compounds. jlu.edu.cn These derivatives were then tested for their insecticidal properties against common agricultural pests. jlu.edu.cn
The preliminary bioassays of these novel compounds revealed significant insecticidal activity. jlu.edu.cn Specifically, certain derivatives showed high efficacy against aphids (Aphis craccivora) and red spiders (Tetranychus cinnabarinus). jlu.edu.cn The results from this research demonstrate the potential of using this compound derivatives to develop new and effective crop protection agents. jlu.edu.cn
Insecticidal Activity of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one Oxime Ether Derivatives
The following table summarizes the initial screening results for selected compounds from the study, indicating their effectiveness at a concentration of 200 mg/L. jlu.edu.cn
| Compound ID | Target Pest | Mortality Rate (%) |
| 1g | Red Spider (T. cinnabarinus) | 69.95 |
| 1i | Aphid (A. craccivora) | 78.57 |
| 1i | Aphid (A. craccivora) | 100 (at 200 mg/L) & 85 (at 12.5 mg/L) |
Data sourced from Li, K., et al. (2020). jlu.edu.cn
The findings indicated that compound 1i was particularly potent against aphids, justifying further development. jlu.edu.cn This line of research illustrates a clear application of cyclopropyl-containing ketones in creating next-generation agrochemicals. jlu.edu.cn Beyond insecticides, related cyclopropyl ketone structures are also employed in the formulation of herbicides designed to target specific weed species while minimizing harm to crops.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can map out the connectivity and environment of individual atoms.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) provides detailed information about the different types of hydrogen atoms (protons) in a molecule. libretexts.org The spectrum of 1-cyclopropylpropan-2-one exhibits distinct signals corresponding to the protons in the methyl group, the methylene (B1212753) bridge, and the cyclopropyl (B3062369) ring.
The protons of the methyl group (CH₃) adjacent to the carbonyl group typically appear as a singlet in the range of δ 2.0–2.4 ppm. libretexts.org The methylene protons (CH₂) connecting the cyclopropyl ring and the carbonyl group are expected to produce a signal between δ 1.2–1.6 ppm. libretexts.org The protons on the cyclopropyl ring itself are in a unique chemical environment and usually resonate at higher fields (lower ppm values), typically between δ 0.7–1.3 ppm. libretexts.orgnetlify.app The integration of these peaks, which represents the relative number of protons in each environment, would correspond to a 3:2:5 ratio for the methyl, methylene, and cyclopropyl protons, respectively. savemyexams.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methyl (CH₃) | 2.0 - 2.4 | Singlet | 3H |
| Methylene (CH₂) | 1.2 - 1.6 | Triplet | 2H |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. libretexts.org
The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield, typically in the range of δ 205-220 ppm. The methyl carbon (CH₃) is expected to resonate around δ 20-30 ppm. pdx.edu The methylene carbon (CH₂) would likely appear in the δ 30-50 ppm region. pdx.edu The carbons of the cyclopropyl ring will have characteristic shifts, with the methine carbon (CH) appearing at a slightly different chemical shift than the methylene carbons (CH₂) within the ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 205 - 220 |
| Methylene (-CH₂-) | 30 - 50 |
| Methyl (CH₃) | 20 - 30 |
| Cyclopropyl (CH) | 10 - 20 |
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity between atoms in a molecule. scribd.com
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. libretexts.org For this compound, a COSY experiment would show a cross-peak between the methylene protons and the methine proton of the cyclopropyl ring, confirming their adjacency. uzh.ch
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. libretexts.orgnbrc.ac.in An HSQC spectrum of this compound would show a correlation peak between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the respective protons and carbons of the cyclopropyl ring. uliege.bearxiv.org This is invaluable for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.orgnih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. emerypharma.com In this compound, an HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon, as well as between the methylene protons and the carbonyl carbon, and the carbons of the cyclopropyl ring. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org
Characteristic Carbonyl Stretching Frequencies
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). spectroscopyonline.com For a saturated aliphatic ketone, this peak typically appears in the range of 1705-1725 cm⁻¹. orgchemboulder.com The exact position can be influenced by the presence of the adjacent cyclopropyl ring.
Table 3: Characteristic IR Absorption for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1705 - 1725 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |
Vibrational Analysis for Conformational Insights
Vibrational analysis of the IR spectrum can also provide information about the conformational isomers of a molecule. The cyclopropyl group can adopt different orientations relative to the carbonyl group, leading to different conformers. These conformers may have slightly different vibrational frequencies for certain bonds, which could result in broadened peaks or the appearance of shoulder peaks in the IR spectrum. Detailed computational studies combined with experimental IR data can help in identifying the most stable conformers of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique in the structural elucidation of organic compounds, providing information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, mass spectrometry is instrumental in confirming its molecular weight and uncovering structural details through the analysis of its fragmentation patterns under specific ionization conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. This precision allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas.
For this compound, the molecular formula is C₆H₁₀O. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements.
Table 1: Theoretical Exact Mass Calculation for this compound (C₆H₁₀O)
| Element | Isotope | Mass (amu) | Count | Total Mass (amu) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.00000 | 6 | 72.00000 |
| Hydrogen | ¹H | 1.00783 | 10 | 10.07830 |
| Oxygen | ¹⁶O | 15.99491 | 1 | 15.99491 |
| Total | | | | 98.07321 |
An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical value (typically within 5 ppm), thereby confirming the molecular formula C₆H₁₀O. While specific HRMS data for this compound is not prevalent in surveyed literature, the technique is standard for characterizing novel organic compounds, including related cyclopropyl derivatives. mdpi.com For instance, HRMS using techniques like Fast Atom Bombardment (FAB+) has been employed to confirm the structures of newly synthesized arylthio-cyclopropyl compounds. mdpi.com
Fragmentation Patterns and Mechanistic Information
Electron Ionization (EI) mass spectrometry is commonly used to generate reproducible fragmentation patterns that serve as a molecular fingerprint. The mass spectrum of this compound, available through the NIST Mass Spectrometry Data Center, displays several characteristic peaks that can be explained by established fragmentation mechanisms. nih.gov The molecular ion peak ([M]⁺) for this compound would appear at an m/z of 98, corresponding to its molecular weight.
The most significant peaks in the GC-MS data for this compound are found at m/z values of 43, 55, and 44. nih.gov
Table 2: Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion | Formula | Mechanism |
|---|---|---|---|
| 98 | [C₆H₁₀O]⁺ | Molecular Ion | Ionization of the parent molecule |
| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation | α-cleavage with loss of acetyl radical |
| 43 | [C₂H₃O]⁺ | Acetyl cation | α-cleavage with loss of cyclopropylmethyl radical |
Data sourced from NIST Mass Spectrometry Data Center. nih.gov
The fragmentation process for this compound is dominated by α-cleavage, a common pathway for ketones where the bond adjacent to the carbonyl group is broken. libretexts.orglibretexts.org
Formation of the m/z 43 peak (Base Peak): The most intense peak in the spectrum is at m/z 43. nih.gov This corresponds to the highly stable acetyl cation, [CH₃CO]⁺. It is formed by the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, releasing a cyclopropylmethyl radical. libretexts.org
Formation of the m/z 55 peak: This prominent fragment arises from the alternative α-cleavage pathway. The molecular ion loses an acetyl radical (•COCH₃) to form the cyclopropylmethyl cation, [CH₂-c-C₃H₅]⁺, with an m/z of 55.
Formation of the m/z 41 peak: The fragment at m/z 41 is characteristic of a three-carbon allyl cation ([C₃H₅]⁺) or a cyclopropyl cation. docbrown.info This ion can be formed through the cleavage of the C-C bond between the carbonyl group and the cyclopropylmethyl moiety, followed by loss of carbon monoxide.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and physical properties.
A review of the existing scientific literature indicates that no single-crystal X-ray diffraction data has been published for this compound itself. The compound exists as a colorless liquid at room temperature, which can make crystallization challenging. nih.gov
However, X-ray crystallography has been successfully applied to determine the solid-state structures of more complex derivatives containing the cyclopropylpropanone skeleton. For example, the crystal structure of a 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (B58639) oxime ether derivative has been determined, revealing that it belongs to the monoclinic P2₁/c space group. jlu.edu.cnjlu.edu.cn The analysis of such derivatives confirms that the cyclopropyl ketone framework can be incorporated into well-defined crystal lattices. Should a crystalline form of this compound be prepared and analyzed, X-ray diffraction would provide definitive data on its solid-state conformation, including the orientation of the cyclopropyl ring relative to the propanone chain and the nature of any intermolecular forces, such as dipole-dipole interactions, that govern its crystal packing.
Future Research Directions and Outlook
Exploration of New Catalytic Systems for Synthesis and Transformations
The transformation of cyclopropyl (B3062369) ketones often involves ring-opening or cycloaddition reactions to construct more complex molecular architectures. A significant challenge has been the activation of alkyl cyclopropyl ketones like 1-cyclopropylpropan-2-one, which have lower redox potentials than their aryl-substituted analogs. nih.gov Future work will focus on creating more potent and selective catalysts to overcome this limitation.
Promising Catalytic Platforms:
Samarium(II) Iodide (SmI₂): While traditionally used in stoichiometric amounts, SmI₂ is emerging as a powerful catalyst. Recent studies have demonstrated its efficacy in formal [3+2] cycloadditions using previously inaccessible alkyl cyclopropyl ketones. nih.govnih.gov A key innovation is the use of substoichiometric amounts of samarium metal (Sm⁰) to prevent catalyst deactivation and regenerate the active Sm(II) species, a crucial step for engaging less reactive alkyl ketones. nih.govacs.org Future exploration will likely focus on expanding the scope of SmI₂-catalyzed intermolecular couplings and further optimizing catalyst stabilization for even more recalcitrant substrates. acs.orgmanchester.ac.uk
Photoredox Catalysis: Visible-light photocatalysis offers a mechanistically distinct approach, initiating reactions through the single-electron reduction of the ketone. nih.govacs.org This strategy has been successful in [3+2] cycloadditions of aryl cyclopropyl ketones. nih.gov Adapting this high-energy approach for the more demanding reduction of alkyl cyclopropyl ketones is a key future direction. This may involve developing dual-catalyst systems where a photosensitizer works in tandem with another catalyst to achieve the desired transformation with high stereocontrol. nih.gov
Nickel Catalysis: Nickel complexes have shown promise in promoting cycloadditions and γ-alkylation of cyclopropyl ketones. rsc.orgrsc.org These systems can facilitate novel cross-electrophile couplings, forming C(sp³)–C(sp³) bonds—a highly sought-after transformation in organic synthesis. rsc.org Future research will aim to broaden the substrate scope and improve the efficiency of these nickel-catalyzed ring-opening reactions.
Organocatalysis: The DABCO-catalyzed Cloke–Wilson rearrangement, which transforms cyclopropyl ketones into 2,3-dihydrofurans, represents another fertile area for investigation. nih.gov Exploring new organocatalysts could expand the range of accessible heterocyclic products and improve reaction efficiency and selectivity.
| Catalytic System | Key Transformation | Advantage for Alkyl Cyclopropyl Ketones | Future Research Focus |
|---|---|---|---|
| SmI₂ / Sm⁰ | [3+2] Cycloaddition | Overcomes low reactivity by preventing catalyst deactivation. nih.govacs.org | Expanding substrate scope; new intermolecular couplings. acs.org |
| Visible Light Photoredox | [3+2] Cycloaddition | Provides a high-energy pathway for radical anion formation. nih.gov | Adapting for non-aryl ketones; dual-catalyst systems. nih.gov |
| Nickel Complexes | γ-Alkylation / Cross-Coupling | Enables novel C(sp³)–C(sp³) bond formation. rsc.org | Improving efficiency and broadening substrate scope. |
| Organocatalysis (e.g., DABCO) | Cloke–Wilson Rearrangement | Provides metal-free access to dihydrofurans. nih.gov | Discovering new organocatalysts for diverse heterocycles. |
Development of Stereodivergent Methodologies
The synthesis of molecules with multiple stereocenters requires precise control over spatial arrangement. While methods for achieving a single, desired stereoisomer (enantioselective or diastereoselective synthesis) are advancing, the ultimate goal is the development of stereodivergent methodologies. Such methods would allow for the selective synthesis of any possible stereoisomer of a product from the same set of starting materials simply by tuning the catalyst or reaction conditions.
Current research provides the foundation for this ambition. For instance, dual-catalyst systems combining a chiral Lewis acid with a transition metal photoredox catalyst have enabled highly enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones. nih.gov This strategy successfully decouples the stereocontrolling element from the photocatalyst, allowing for independent optimization. nih.gov
Biocatalysis is another powerful tool for achieving high stereoselectivity. Engineered enzymes, such as myoglobin (B1173299) or carbene transferases, can catalyze cyclopropanation reactions with exceptional diastereo- and enantioselectivity, even on challenging substrates. nih.govthieme-connect.com These biocatalytic methods can provide access to specific chiral cyclopropane-containing scaffolds that are difficult to obtain through traditional chemical synthesis. nih.govnih.gov
Future work will focus on:
Expanding Dual-Catalysis: Applying the principles of dual catalysis to alkyl cyclopropyl ketones to control the stereochemistry of their cycloaddition products.
Catalyst-Controlled Stereodivergence: Designing catalyst systems where minor modifications to a chiral ligand or co-catalyst can systematically invert the stereochemical outcome, providing access to all diastereomers.
Chemoenzymatic Strategies: Combining the unparalleled selectivity of engineered enzymes with subsequent chemical modifications to generate a diverse library of stereochemically pure cyclopropane (B1198618) derivatives. nsf.gov
Deepening Mechanistic Understanding through Advanced Computational Techniques
A thorough understanding of reaction mechanisms is critical for rational catalyst design and the prediction of reactivity and selectivity. Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex pathways of cyclopropyl ketone transformations.
Recent computational studies have provided key insights into:
SmI₂-Catalyzed Couplings: DFT calculations have revealed the structure-reactivity relationships in these reactions, explaining why aryl cyclopropyl ketones are more reactive than alkyl ones. These studies model the entire catalytic cycle, identifying transition states and intermediates to rationalize experimental observations. acs.org
Cloke–Wilson Rearrangement: Computational analysis of the DABCO-catalyzed rearrangement has detailed the stepwise mechanism, involving a nucleophilic ring-opening followed by ring-closure, and explained the origins of regio- and stereoselectivity. nih.gov
Phosphine-Catalyzed Reactions: DFT has been used to compare multiple competing pathways in the phosphine-catalyzed ring-opening of cyclopropyl ketones, successfully predicting the most favorable product. rsc.org
Future research will leverage increasingly powerful computational tools to:
Model Complex Systems: Accurately model dual-catalyst and biocatalytic systems to understand the subtle non-covalent interactions that govern stereoselectivity.
Predict Reactivity: Develop predictive models for less-reactive substrates like this compound, guiding the design of new catalysts that can lower activation energy barriers. acs.orgresearchgate.net
Uncover New Mechanisms: Explore novel, computationally predicted reaction pathways that can be validated experimentally, opening doors to unprecedented transformations.
| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| SmI₂-Catalyzed Coupling | DFT | Revealed structure-reactivity relationships between alkyl and aryl ketones. | acs.org |
| DABCO-Catalyzed Rearrangement | DFT | Elucidated the stepwise ring-opening/ring-closing mechanism. | nih.gov |
| Phosphine-Catalyzed Ring-Opening | DFT | Compared competing pathways to predict the major product. | rsc.org |
Novel Applications in Materials Science and Chemical Biology
The unique structural and electronic properties of the cyclopropane ring make it an attractive component for advanced materials and biologically active molecules.
Materials Science: The incorporation of cyclopropane units into polymer backbones is an emerging area of research. These rigid three-membered rings can significantly alter the bulk properties of materials. For example, introducing cyclopropane into polyester chains has been shown to disrupt crystallinity, which in turn can be used to tune the material's mechanical properties, such as its tensile strength and Young's modulus. rsc.org Other research has focused on creating photosensitive and optically transparent polymers containing cyclopropane groups, which could find applications in microelectronics and optics. pleiades.onlineiaea.org Future work will likely explore the synthesis of novel cyclopropane-containing monomers derived from ketones like this compound and their polymerization to create materials with tailored thermal and mechanical characteristics. researchgate.net
Chemical Biology: The cyclopropyl group is a "privileged scaffold" in medicinal chemistry, appearing in numerous drug molecules. researchgate.net Its rigid structure can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for biological targets. Furthermore, its lipophilic nature can improve metabolic stability and cell permeability. researchgate.net Cyclopropyl ketones and their derivatives are valuable precursors for these bioactive compounds. Future directions include the design and synthesis of novel cyclopropyl-containing molecules as chemical probes to study protein function and biological pathways. mdpi.com The development of efficient synthetic routes to diverse cyclopropane building blocks will be crucial for populating small-molecule libraries used in drug discovery. nsf.gov
Advancements in Sustainable Synthesis of Cyclopropyl Ketones
Modern chemical synthesis places a strong emphasis on "green chemistry," aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis and transformation of cyclopropyl ketones are evolving to meet these standards.
Key areas of advancement include:
Continuous-Flow Synthesis: Moving reactions from traditional batch processing to continuous-flow systems offers significant advantages in safety, scalability, and efficiency. Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and shorter reaction times. mdpi.com The synthesis of various cyclopropyl ketones and their derivatives has been successfully demonstrated using flow reactors, sometimes telescoping multiple steps into a single, seamless process. rsc.orgresearchgate.netrsc.org This approach minimizes the handling of hazardous intermediates and reduces solvent waste. acs.org
Catalysis over Stoichiometric Reagents: A major goal is to replace stoichiometric reagents with catalytic alternatives. The development of catalytic SmI₂ reactions is a prime example of this "green" objective, turning a reagent used in excess for decades into a true catalyst. nih.govacs.org
Biocatalysis: Using enzymes or whole-cell systems to perform chemical transformations is inherently sustainable. These reactions occur in water under mild conditions and with exquisite selectivity, eliminating the need for heavy metal catalysts and harsh reagents. nih.gov Engineered enzymes are now capable of synthesizing complex chiral cyclopropanes, offering a green alternative to many traditional synthetic methods. nih.govwpmucdn.com
Future research will continue to push the boundaries of sustainable chemistry by integrating these approaches, for example, by developing biocatalytic reactions that can be run in continuous-flow systems to create a highly efficient and environmentally benign manufacturing platform for valuable cyclopropane compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Cyclopropylpropan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclopropanation reactions. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition using diazomethane derivatives. Reaction parameters such as temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., Rh(II) complexes) significantly impact yield . Characterization via GC-MS and NMR (¹H/¹³C) is critical to confirm purity (>95%) and structural integrity .
Q. How does the cyclopropyl group in this compound affect its spectroscopic properties compared to analogous ketones?
- Methodological Answer : The cyclopropyl ring induces unique electronic and steric effects. In NMR, the deshielding of adjacent protons (e.g., methyl groups) and upfield shifts in carbonyl carbons (δ ~205–210 ppm in ¹³C NMR) are diagnostic. Comparative studies with non-cyclopropyl analogs (e.g., 2-butanone) reveal distinct splitting patterns due to ring strain . FT-IR analysis further differentiates carbonyl stretching frequencies (1710–1740 cm⁻¹) based on substituent effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or calibration errors. To address this:
- Standardization : Use deuterated solvents (e.g., CDCl₃) with internal references (TMS) for NMR .
- Cross-validation : Combine multiple techniques (e.g., HRMS for molecular formula, X-ray crystallography for absolute configuration) .
- Statistical analysis : Apply multivariate regression to correlate solvent polarity with spectral shifts .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl carbon exhibits high electrophilicity (LUMO energy ~-1.5 eV), favoring Grignard additions. Transition-state modeling (IRC) further identifies steric hindrance from the cyclopropyl group in SN2 mechanisms .
Q. What are the challenges in designing enantioselective syntheses of this compound derivatives, and how can chiral catalysts address them?
- Methodological Answer : The planar cyclopropane ring complicates stereocontrol. Strategies include:
- Chiral auxiliaries : Use Evans oxazolidinones to direct asymmetric alkylation .
- Organocatalysts : Proline-derived catalysts induce enantioselective α-functionalization (e.g., aldol reactions) with >80% ee .
- Kinetic resolution : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IC column) .
Data Analysis and Interpretation
Q. How should researchers statistically validate kinetic data for this compound in multi-step reactions?
- Methodological Answer : Use time-resolved kinetic profiling (e.g., in situ IR or UV-Vis) to track intermediates. Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) and assess rate-determining steps. Nonlinear regression (e.g., Levenberg-Marquardt algorithm) minimizes error in fitting experimental data to proposed mechanisms .
Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?
- Methodological Answer : Document reaction parameters rigorously (e.g., stirring rate, cooling gradients) to mitigate batch variability. Use Design of Experiments (DoE) to optimize variables (e.g., reagent stoichiometry, catalyst loading). Validate purity via orthogonal methods (HPLC, melting point analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
